3,4-Dihydro-1H-quinoxalin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTIPJFUWHYQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208236 | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59564-59-9 | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059564599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59564-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-2(1H)-QUINOXALINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dihydro-1H-quinoxalin-2-one basic properties
An In-depth Technical Guide to the Core Basic Properties of 3,4-Dihydro-1H-quinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry.[1][2] Its structure, a fusion of a benzene ring and a dihydropyrazinone ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[2] Derivatives of this core structure have been investigated for numerous therapeutic applications, including as anti-inflammatory, anticancer, antiviral, and antidiabetic agents, and for their effects on the central nervous system.[2][3][4] This technical guide provides a detailed overview of the fundamental basic properties of this compound, including its physicochemical characteristics, relevant experimental protocols, and its role in biological pathways.
Physicochemical Properties
The basic physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1][5][6] |
| Molecular Weight | 148.16 g/mol | [1][5][6] |
| Appearance | White crystal or fine powder | [1] |
| Melting Point | 140-143 °C | [1] |
| Boiling Point | 370.5 ± 31.0 °C (Predicted) | [1] |
| pKa | 13.24 ± 0.20 (Predicted) | [1] |
| Solubility | Soluble in common organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane.[1] | ChemBK[1] |
| CAS Number | 59564-59-9 | [1][5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are critical for its application in drug discovery.
Synthesis Protocol: One-Pot Reaction
A common and efficient method for synthesizing the this compound core is through the condensation reaction of o-phenylenediamine with an α-halo ester, such as ethyl bromoacetate.[7] This reaction proceeds via an initial Sₙ2 substitution, followed by an intramolecular cyclization.[7]
Materials:
-
o-phenylenediamine
-
Ethyl bromoacetate
-
Ethanol (or other suitable solvent)
-
Base (e.g., Pyridine or Triethylamine, optional for selectivity control)[7]
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve o-phenylenediamine in ethanol in a round-bottom flask equipped with a magnetic stirrer and condenser.
-
Add ethyl bromoacetate to the solution. If a base is used to control selectivity, it should be added at this stage.[7]
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[8]
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
Solubility Assay: Kinetic Shake-Flask Method
Determining the aqueous solubility of a compound is fundamental in early-stage drug discovery to avoid issues with bioavailability and in vitro testing.[9][10][11] The kinetic solubility method is a high-throughput approach to assess this property.[9][10][11]
Materials:
-
Test Compound (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Microtiter plates or microtubes
-
Thermomixer or shaker
-
Filtration apparatus (e.g., solubility filter plates) or centrifuge
-
UV-Vis spectrophotometer or LC-MS/MS system for quantification
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[9]
-
Incubation: Add a small volume of the DMSO stock solution (e.g., 10 µL) to a known volume of the aqueous buffer (e.g., 490 µL) in a microtube or well of a microplate.[9]
-
Shaking: Place the tubes or plate in a thermomixer and incubate at a controlled temperature (e.g., 25°C) with constant shaking (e.g., 850 rpm) for a set period (e.g., 2 hours for kinetic solubility).[9][10]
-
Separation of Undissolved Compound: After incubation, separate any precipitate from the saturated solution. This can be achieved by high-speed centrifugation or by filtering the solution through a solubility filter plate.[10]
-
Quantification: Measure the concentration of the dissolved compound in the clear filtrate or supernatant. This is typically done using a UV-Vis spectrophotometer or, for higher precision, an LC-MS/MS system against a standard calibration curve.[10]
pKa Determination Protocol: Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is crucial for predicting its behavior in physiological environments. Although a predicted pKa is available, experimental determination provides a more accurate value. Potentiometric titration is a standard method for this purpose.
Materials:
-
Test Compound (this compound)
-
Co-solvent (e.g., methanol or DMSO, if solubility in water is low)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water or a water/co-solvent mixture.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Acidic Titration: If the compound is expected to have basic properties, titrate with the standardized HCl solution. Add the titrant in small, precise increments and record the pH after each addition.
-
Basic Titration: Titrate the solution with the standardized NaOH solution, again recording the pH at each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve, where the equivalence point(s) will appear as peaks.
Biological Context and Signaling Pathways
While this compound is primarily a foundational scaffold, its derivatives have been synthesized and evaluated for a wide range of biological activities. A notable area of investigation is their use as enzyme inhibitors in signaling pathways relevant to cancer. For instance, derivatives of the related quinoxaline-2,3-dione scaffold have been designed as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[12] Inhibition of PARP-1 is a key therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[12]
The diagram below illustrates the conceptual role of a quinoxaline-based inhibitor in the PARP-1 signaling pathway.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2(1H)-Quinoxalinone, 3,4-dihydro- | C8H8N2O | CID 185949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Research Portal [scholars.csus.edu]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,4-Dihydro-1H-quinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dihydro-1H-quinoxalin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, structure, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.
Core Chemical Information
Chemical Structure:
CAS Number: 59564-59-9
Molecular Formula: C₈H₈N₂O
Molecular Weight: 148.16 g/mol
IUPAC Name: this compound
Synonyms: 1,2,3,4-Tetrahydroquinoxalin-2-one, 3,4-Dihydro-2(1H)-quinoxalinone
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Appearance | White crystal or fine powder | [1] |
| Melting Point | 134-136 °C | [2] |
| Solubility | Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [1] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.87-6.90 (m, 1H), 8.78 (br. s, 1H) | [2] |
| ESI-MS m/z | 149 (M+1) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective protocol is the reaction of o-phenylenediamine with chloroacetic acid.[2]
Experimental Protocol: Synthesis from o-Phenylenediamine
Materials:
-
o-phenylenediamine
-
Chloroacetic acid
-
Aqueous ammonia (33%)
-
Water
Procedure:
-
A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is prepared in water (80 mL).
-
Aqueous ammonia (33%, 10 mL) is added to the mixture.
-
The reaction mixture is heated to reflux for one hour.
-
Upon cooling, a light brown solid precipitates.
-
The precipitate is filtered under reduced pressure and dried at 110 °C to yield the final product.
Yield: 83%
Biological Activities and Therapeutic Potential
The quinoxalinone scaffold is a "privileged" structure in medicinal chemistry, and this compound and its derivatives have been investigated for a range of biological activities. These compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5]
Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not extensively reported, studies on its derivatives have demonstrated notable antibacterial activity. The activity often varies based on the substituents on the quinoxalinone core.[1][2]
| Compound Derivative | Bacterial Strains | Activity Level | Reference |
| Fluoro-substituted derivatives (e.g., 5i, 5j) | Various bacterial strains | Good to equipotent activity | [1][2] |
| Methyl and methoxy substituted derivatives (e.g., 5a-5e) | Various bacterial strains | Moderate activity | [1][2] |
Anticancer Activity
Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The IC₅₀ values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 10 | HeLa | 10.46 ± 0.82 | [6] |
| Compound 11 | HeLa | 16.57 ± 0.48 | [6] |
| Compound 5 | HeLa | >200 | [6] |
| Compound 9 | HeLa | 19.11 ± 1.23 | [6] |
| Cisplatin (Reference) | HeLa | 2.37 ± 0.28 | [6] |
Anti-inflammatory and Enzyme Inhibition Activity
Certain derivatives of 3,4-dihydro-2(1H)-quinoxalinone have been identified as inhibitors of enzymes relevant to inflammation and other diseases. For instance, some derivatives have shown inhibitory activity against α-glucosidase and have been investigated for their anti-inflammatory properties.[5][6][7]
| Compound Derivative | Target/Assay | IC₅₀ (µM) or Activity | Reference |
| Compound 10 | α-glucosidase | 52.54 ± 0.09 | [6] |
| Compound 11 | α-glucosidase | 40.09 ± 0.49 | [6] |
| Compound 7b | Carrageenan-induced edema (in vivo) | 41% inhibition | [5] |
| Indomethacin (Reference) | Carrageenan-induced edema (in vivo) | 47% inhibition | [5] |
Mechanism of Action and Signaling Pathway Involvement
While the precise mechanisms of action for this compound are still under investigation, a significant body of research points towards the involvement of its derivatives in modulating key signaling pathways implicated in disease.
Inhibition of JNK3 Signaling Pathway
Derivatives of this compound have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[8] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular processes such as apoptosis, inflammation, and cytokine production.[9] The inhibition of JNK3 by these derivatives suggests a potential therapeutic application in neurodegenerative diseases, inflammation, and cancer.[8]
Below is a generalized representation of the JNK signaling pathway. It is important to note that the direct interactions of this compound with the components of this pathway have not been fully elucidated and this diagram serves as a conceptual framework.
Conclusion
This compound is a versatile heterocyclic compound with a well-established synthetic route and a promising profile of biological activities. While much of the quantitative biological data is focused on its derivatives, the core structure represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further research into the specific mechanisms of action and signaling pathway interactions of the parent compound is warranted to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Enduring Scaffold: A Deep Dive into the Discovery and History of 3,4-Dihydro-1H-quinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-1H-quinoxalin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide delves into the historical discovery of this important structural motif, chronicles the evolution of its synthesis, and explores its multifaceted role in the development of modern therapeutics.
Discovery and Historical Context: The Dawn of Quinoxaline Chemistry
The story of this compound is intrinsically linked to the broader discovery of quinoxalines. In the late 19th century, the burgeoning field of synthetic organic chemistry saw the exploration of new heterocyclic systems. The seminal work in this area is attributed to O. Hinsberg and his contemporaries in 1884 , who first reported the synthesis of quinoxaline derivatives.[1][2][3] Their pioneering method involved the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[1][2][3] This fundamental reaction, often referred to as the Hinsberg quinoxaline synthesis , laid the groundwork for the entire class of quinoxaline-containing heterocycles.
While the initial work focused on fully aromatic quinoxalines, the synthesis of the partially saturated this compound core soon followed. A classical and straightforward approach to this scaffold involves the reaction of o-phenylenediamine with an α-haloacetic acid, such as chloroacetic acid.[4][5] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the six-membered heterocyclic ring.
Evolution of Synthetic Methodologies
Since its initial discovery, the synthesis of the this compound scaffold has been the subject of extensive research, leading to a variety of methodologies with improved yields, milder reaction conditions, and greater substrate scope.
Classical Synthesis: The Reaction of o-Phenylenediamine with α-Haloacetic Acids
The traditional method for preparing the parent this compound remains a reliable and widely used procedure.
Experimental Protocol: Synthesis of this compound [5]
-
Reactants: o-Phenylenediamine (1.0 eq) and Chloroacetic acid (1.0 eq).
-
Solvent: Water.
-
Base: Aqueous ammonia.
-
Procedure: A mixture of o-phenylenediamine and chloroacetic acid in water containing aqueous ammonia is refluxed for one hour. Upon cooling, the product precipitates out of the solution.
-
Purification: The resulting solid is collected by filtration, washed with water, and dried.
This method is valued for its simplicity and the use of readily available starting materials.
Modern Synthetic Approaches
In recent years, a plethora of advanced synthetic strategies have been developed to access functionalized this compound derivatives. These methods offer greater control over stereochemistry and allow for the introduction of diverse substituents, which is crucial for medicinal chemistry applications. Some notable modern approaches include:
-
One-pot Syntheses: Various one-pot procedures have been developed to streamline the synthesis and improve efficiency.[2]
-
Asymmetric Synthesis: The development of enantioselective methods has been a significant focus, enabling the synthesis of chiral 3,4-dihydro-1H-quinoxalin-2-ones, which is critical for understanding their interactions with biological targets.[6]
-
Catalytic Methods: The use of various catalysts, including transition metals and organocatalysts, has enabled the development of milder and more efficient synthetic routes.[6]
Physicochemical and Spectroscopic Data
The fundamental properties of the this compound core and its simple derivatives are well-characterized.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| This compound | C₈H₈N₂O | 148.16 | 144-146 | 83 | [5] |
| 6-Chloro-3,4-dihydro-1H-quinoxalin-2-one | C₈H₇ClN₂O | 182.61 | 194-196 | 74 | [5] |
| 7-Methyl-3,4-dihydro-1H-quinoxalin-2-one | C₉H₁₀N₂O | 162.19 | 151-152 | 83 | [7] |
Spectroscopic Data for this compound: [5]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.78 (br. s, 1H, NH), 6.90-6.87 (m, 1H, Ar-H), 6.75 (d, J = 3.2 Hz, 2H, Ar-H), 6.68 (d, J = 6.0 Hz, 1H, Ar-H), 3.99 (s, 2H, CH₂).
-
ESI-MS: m/z 149 (M+1)⁺.
Biological Significance and Therapeutic Applications
The this compound scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents. The introduction of various substituents on the aromatic ring and at the N1 and C3 positions has led to compounds with significant antimicrobial efficacy.
| Compound Type | Organism | Activity (MIC/IC₅₀) | Reference |
| Substituted 3,4-dihydroquinoxalin-2-ones | Staphylococcus aureus (MRSA) | MIC: 1-4 µg/mL | [8] |
| Quinoxalinone Schiff's bases | Enterococcus faecalis | IC₅₀: 9.60 µg/mL | [9] |
| Quinoxalinone Schiff's bases | Escherichia coli | IC₅₀: 8 µg/mL | [3] |
| Pentacyclic quinoxaline derivative | Candida albicans | MIC: 16 µg/mL | [3] |
Anticancer Activity and Enzyme Inhibition
A significant area of research has focused on the development of this compound derivatives as potent and selective enzyme inhibitors for the treatment of cancer and other diseases.
The c-Jun N-terminal kinase 3 (JNK3) is a key player in neuronal apoptosis and has been identified as a therapeutic target for neurodegenerative diseases.[4] Derivatives of this compound have emerged as potent and selective inhibitors of JNK3.[4]
The diagram above illustrates a simplified representation of the JNK signaling cascade. Stress stimuli activate a series of upstream kinases (MAPKKKs and MKK4/7), which in turn phosphorylate and activate JNK3. Activated JNK3 then phosphorylates transcription factors such as c-Jun, leading to the induction of apoptosis. This compound-based inhibitors act by blocking the activity of JNK3, thereby preventing the downstream apoptotic signaling.
Beyond JNK3, derivatives of this scaffold have been shown to inhibit a variety of other important enzymes.
| Target Enzyme | Compound Type | Activity (IC₅₀) | Disease Relevance | Reference |
| PARP-1 | Quinoxaline-based sulfonamides | 2.31 - 57.35 nM | Cancer | [10] |
| α-Glucosidase | 3,4-dihydro-2(1H)-quinoxalinones | 40.09 µM | Diabetes | [1][11] |
| COX-2 | Quinoxalinone Schiff's bases | - | Colorectal Cancer | [9] |
Conclusion and Future Perspectives
From its roots in the foundational work of Hinsberg, the this compound scaffold has evolved into a versatile and highly valuable platform in medicinal chemistry. The continuous development of novel synthetic methodologies has enabled the creation of diverse libraries of derivatives with a wide range of biological activities. The proven success of these compounds as potent enzyme inhibitors and antimicrobial agents underscores their therapeutic potential. Future research in this area will likely focus on the development of even more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement through the drug development pipeline to address unmet medical needs. The enduring legacy of this simple heterocyclic core serves as a testament to the power of fundamental chemical discovery in driving therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]
- 11. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3,4-Dihydro-1H-quinoxalin-2-one Derivatives
For Immediate Release
This technical guide provides an in-depth exploration of the multifaceted mechanisms of action attributed to 3,4-Dihydro-1H-quinoxalin-2-one (DHQO) and its derivatives. Targeted at researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological pathways to illuminate the therapeutic potential of this versatile chemical scaffold.
Core Mechanisms of Action
Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, stemming from their ability to interact with several key molecular targets. The primary mechanisms of action identified to date include antagonism of ionotropic glutamate receptors, interference with DNA replication and repair, and inhibition of carbohydrate-metabolizing enzymes.
Antagonism of AMPA and NMDA Receptors
A significant body of research has identified DHQO derivatives as potent antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. These ionotropic glutamate receptors are crucial for fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a range of neurological and psychiatric disorders. By competitively binding to these receptors, DHQO derivatives can modulate neuronal excitability, offering a potential therapeutic avenue for conditions such as epilepsy and neurodegenerative diseases.
Quantitative Bioactivity Data: AMPA and NMDA Receptor Antagonism
| Compound/Derivative | Target Receptor | Assay Type | IC50 / Ki (µM) | Reference |
| PNQX | AMPA | Radioligand Binding | IC50 = 0.063 | [1] |
| PNQX | Glycine site (NMDA) | Radioligand Binding | IC50 = 0.37 | [1] |
| Sarcosine analogue of PNQX | AMPA | Radioligand Binding | IC50 = 0.14 | [1] |
| Sarcosine analogue of PNQX | Glycine site (NMDA) | Radioligand Binding | IC50 = 0.47 | [1] |
| FCQX | AMPA | Radioligand Binding | Ki = 1.4 - 5 | [2] |
| FNQX | AMPA | Radioligand Binding | Ki = 1.4 - 5 | [2] |
Experimental Protocol: AMPA Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of test compounds to the AMPA receptor using a radiolabeled ligand.
-
Materials:
-
Test compound (e.g., DHQO derivative)
-
[3H]AMPA (radioligand)
-
Rat cortical membrane preparation
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled AMPA (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
-
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the test compound dilution, 50 µL of [3H]AMPA (final concentration ~1-5 nM), and 400 µL of the rat cortical membrane preparation (protein concentration ~100-200 µg/mL).[3]
-
For total binding, substitute the test compound with 50 µL of binding buffer.[3]
-
For non-specific binding, add a high concentration of unlabeled AMPA (e.g., 1 mM) instead of the test compound.[3]
-
Incubate the tubes at 4°C for 1 hour.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.[3]
-
Wash the filters three times with ice-cold binding buffer.[3]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[3]
-
Calculate specific binding by subtracting non-specific binding from total binding.[3]
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration using non-linear regression analysis.[3]
-
Signaling Pathway: Consequences of AMPA Receptor Antagonism
Blockade of AMPA receptors by DHQO derivatives leads to a reduction in postsynaptic excitatory currents. This modulation of synaptic transmission can, in turn, affect downstream signaling cascades, including the regulation of brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR) pathway.
References
- 1. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the NMR Spectral Interpretation of 3,4-Dihydro-1H-quinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dihydro-1H-quinoxalin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the interpretation of its ¹H and ¹³C NMR spectra, presents detailed experimental protocols for its synthesis and sample preparation, and includes visualizations to aid in understanding its structure and the workflow for spectral analysis.
Molecular Structure and NMR Assignments
This compound possesses a bicyclic structure comprising a benzene ring fused to a dihydropyrazinone ring. The numbering of the atoms for NMR assignment is crucial for a correct interpretation of the spectra.
A Technical Guide to the Biological Screening of 3,4-Dihydro-1H-quinoxalin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-1H-quinoxalin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its synthetic accessibility and diverse biological activities make it a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological screening of this compound derivatives, focusing on their anticancer, antibacterial, and enzyme inhibitory properties. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cancer cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HeLa (Cervical Cancer) | 10.46 ± 0.82 | [1] |
| Derivative B | HeLa (Cervical Cancer) | 36.03 ± 10.15 | |
| Derivative C | LS174T (Colorectal Cancer) | 48.03 ± 3.92 | |
| Compound 11 | MCF-7 (Breast Cancer) | 0.81 | |
| HepG2 (Liver Cancer) | 1.23 | ||
| HCT-116 (Colon Cancer) | 2.91 | ||
| Compound 13 | MCF-7 (Breast Cancer) | 1.12 | |
| HepG2 (Liver Cancer) | 0.95 | ||
| HCT-116 (Colon Cancer) | 2.14 | ||
| Compound 4a | MCF-7 (Breast Cancer) | 3.21 | |
| HepG2 (Liver Cancer) | 4.15 | ||
| HCT-116 (Colon Cancer) | 3.88 | ||
| Compound 5 | MCF-7 (Breast Cancer) | 4.54 | |
| HepG2 (Liver Cancer) | 3.91 | ||
| HCT-116 (Colon Cancer) | 4.23 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: VEGFR-2 in Angiogenesis
The anti-angiogenic activity of certain this compound derivatives is attributed to their ability to inhibit the VEGFR-2 signaling pathway. This pathway is critical for tumor-induced blood vessel formation, which is essential for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway in cancer angiogenesis.
Antibacterial Activity
Several this compound derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Their mechanism of action is often associated with the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Quantitative Antibacterial Data
The following table presents the antibacterial activity of various this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative D | Staphylococcus aureus | 4 | [2] |
| Escherichia coli | 8 | [2] | |
| Derivative E | MRSA | 2 | [2] |
| Derivative F | Pseudomonas aeruginosa | 16 | |
| Compound 4a | Staphylococcus aureus | 0.97 | [3] |
| Bacillus subtilis | 1.95 | [3] | |
| Compound 7 | Escherichia coli | 3.9 | [3] |
| Pseudomonas aeruginosa | 7.8 | [3] | |
| Compound 8a | Staphylococcus aureus | 1.95 | [3] |
| Compound 11b | Escherichia coli | 0.97 | [3] |
| Compound 13 | Bacillus subtilis | 0.97 | [3] |
| Compound 16 | Pseudomonas aeruginosa | 3.9 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well microplate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Workflow for Antibacterial Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel antibacterial compounds.
Caption: General workflow for antibacterial drug screening.
Enzyme Inhibition
This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis, including c-Jun N-terminal kinase 3 (JNK3) and aldose reductase.
JNK3 Inhibition
JNK3 is a key player in neuronal apoptosis and inflammatory responses, making it an attractive target for neurodegenerative and inflammatory diseases.
| Compound ID | JNK3 IC50 (nM) | Reference |
| J46 | - | [4] |
| J46-37 | Potent Inhibition | [4] |
The following diagram illustrates the JNK signaling cascade.
Caption: Simplified JNK signaling pathway.
Aldose Reductase Inhibition
Aldose reductase is an enzyme of the polyol pathway that is implicated in the long-term complications of diabetes.
| Compound ID | Aldose Reductase IC50 (µM) | Reference |
| Compound 6e | 0.032 | [5] |
| Compound 8d | Potent Inhibition | [5] |
| Compound 7e | 1.54 | |
| Series 6 | 0.032 - 0.468 | [5] |
This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
This compound derivatives
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing phosphate buffer, aldose reductase, NADPH, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH consumption is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoxalinone core.
-
Anticancer Activity: The introduction of bulky aromatic or heteroaromatic moieties at the C3 position often enhances cytotoxic activity. Furthermore, substitutions on the N1 and N4 positions can modulate the pharmacokinetic properties and cellular uptake of the compounds.
-
Antibacterial Activity: The presence of electron-withdrawing groups, such as halogens, on the benzo ring of the quinoxalinone scaffold has been shown to increase antibacterial potency. The nature of the substituent at the N1 position also plays a crucial role in determining the spectrum of activity.
-
Enzyme Inhibition: For JNK3 inhibition, specific hydrophobic and hydrogen-bonding interactions between the derivative and the ATP-binding pocket of the enzyme are critical.[4] In the case of aldose reductase inhibitors, the presence of a carboxylic acid or a bioisostere capable of interacting with the anionic binding site of the enzyme is a key determinant of inhibitory activity.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. This guide has provided a comprehensive overview of their screening for anticancer, antibacterial, and enzyme inhibitory properties. The detailed experimental protocols and visualized signaling pathways are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new and more potent therapeutic agents based on this privileged scaffold. Further exploration of the structure-activity relationships will be crucial for optimizing the efficacy and selectivity of these compounds for specific biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: 3,4-Dihydro-1H-quinoxalin-2-one as a Potent Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
The 3,4-dihydro-1H-quinoxalin-2-one core is emerging as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. This versatile heterocyclic structure provides a robust framework for the design of potent and selective agents targeting a range of kinases implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives as kinase inhibitors, providing valuable insights for researchers and drug development professionals in the field.
Kinase Inhibitory Profile
Derivatives of the this compound scaffold have been shown to inhibit a variety of protein kinases, playing crucial roles in cellular signaling pathways. The flexibility of this core structure allows for modifications that can be tailored to target specific kinase families with high affinity and selectivity.
Table 1: Inhibitory Activity of this compound Derivatives Against Various Kinases
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay IC50 (µM) | Cancer Cell Line(s) | Reference |
| J46-37 | JNK3 | - | - | - | [1] |
| DDR1 | >50-fold less potent than JNK3 | - | - | [1] | |
| EGFR (T790M, L858R) | >50-fold less potent than JNK3 | - | - | [1] | |
| Compound 40 | BRD4 | 12.7 | - | Various | [2] |
| CDK9 | 22.4 | - | Various | [2] | |
| A5 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |
| A12 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |
| B2 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |
| B5 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |
| D2 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |
| D3 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |
| Compound 11g | VEGFR-2 | - | 4.50 (HepG-2), 2.40 (MCF-7), 5.90 (HCT-116) | HepG-2, MCF-7, HCT-116 | [4] |
| Compound 11e | VEGFR-2 | - | - | HepG-2, MCF-7, HCT-116 | [4] |
| Compound 11c | VEGFR-2 | - | - | HepG-2, MCF-7, HCT-116 | [4] |
| Compound 17b | VEGFR-2 | 2.7 | 2.3-5.8 (MCF-7, HepG-2) | MCF-7, HepG-2 | [5] |
| Compound 7f | VEGFR-2 | 1.2 times more potent than sorafenib | 3.57-7.57 (MCF-7), 4.28-9.31 (HCT-116) | HCT-116, MCF-7 | [6] |
| Quinoxaline Urea Analog 84 | IKKβ (p-IKKβ) | - | ~4-fold more potent than 13-197 | Pancreatic Cancer Cells | [7] |
| 6-methoxy-7-(3-morpholinopropoxy)-1-(2- phenoxyethyl)-quinoxalin-2(1H)-one derivatives | EGFR | Showed inhibitory activity | - | - | [8] |
Key Signaling Pathways Targeted
The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Figure 1: Simplified EGFR Signaling Pathway and Inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have provided crucial insights into the structural requirements for potent and selective kinase inhibition.
Figure 2: Logical Flow of a Structure-Activity Relationship Study.
Key SAR findings include:
-
N1-Substitution: Modifications at the N1 position can significantly influence the compound's pharmacokinetic properties and cellular permeability.
-
C3-Substitution: The substituent at the C3 position is often crucial for direct interaction with the kinase active site. For instance, the introduction of a vinyl group at this position has been explored for targeting FGFR1.[3]
-
Aromatic Ring Substitution: Alterations on the benzene ring of the quinoxalinone core can modulate selectivity and potency. For example, specific substitution patterns can enhance activity against VEGFR-2.[4][9]
Experimental Protocols
A standardized workflow is essential for the discovery and evaluation of novel kinase inhibitors based on the this compound scaffold.
General Synthesis of this compound Derivatives
A common synthetic route involves the reductive cyclization of N-(o-nitroaryl)amino esters.[10] This method is efficient and allows for the introduction of various substituents.
Step 1: N-Arylation An appropriately substituted o-nitroaniline is reacted with an α-haloester in the presence of a base (e.g., K2CO3, NaH) in a suitable solvent (e.g., DMF, CH3CN) to yield the N-(o-nitroaryl)amino ester.
Step 2: Reductive Cyclization The nitro group of the N-(o-nitroaryl)amino ester is reduced, typically using a reducing agent like iron powder in acetic acid, zinc in the presence of an acid, or catalytic hydrogenation (H2/Pd-C). The subsequent intramolecular cyclization affords the this compound core.
Step 3: Further Functionalization The core structure can be further modified at the N1, C3, and aromatic ring positions through various organic reactions to generate a library of derivatives for biological screening.
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.
1. Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-32P]ATP)
-
Microplates (e.g., 96-well or 384-well)
2. Assay Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the kinase assay buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 3: General Workflow for Kinase Inhibitor Screening.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its biological activity through targeted modifications make it an attractive core for medicinal chemists. The data and protocols presented in this guide underscore the significant potential of this scaffold in the ongoing quest for more effective and selective therapies for a multitude of diseases driven by aberrant kinase activity. Further exploration of the chemical space around this privileged structure is warranted to unlock its full therapeutic potential.
References
- 1. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Novel Quinoxalinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives, particularly quinoxalinone scaffolds, represent a pivotal class of nitrogen-containing heterocyclic compounds in medicinal chemistry.[1] Their versatile structure allows for extensive modification, leading to a broad spectrum of pharmacological activities.[2] Researchers have successfully synthesized numerous novel derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties, making them a subject of intense investigation in the quest for new therapeutic agents.[3][4][5] This document provides a comprehensive overview of the biological evaluation of these compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity of Quinoxalinone Derivatives
Quinoxalinone derivatives have emerged as a promising class of anticancer agents, often acting through the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.[6][7] A significant mechanism of action for many of these compounds is the inhibition of protein kinases, which are central to carcinogenesis.[8]
1.1 Mechanisms of Action: Kinase Inhibition
Many quinoxalinone derivatives function as competitive inhibitors of adenosine triphosphate (ATP) at the catalytic sites of various kinases.[8] Key targets include:
-
PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial cascade that regulates cell growth, proliferation, and survival.[9] Its dysregulation is a common feature in many cancers.[9] Certain quinoxalinone derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and inducing cancer cell death.[9]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. Inhibition of this receptor tyrosine kinase is a validated strategy in cancer therapy.[7][8]
Below is a diagram illustrating the inhibitory action of quinoxalinone derivatives on the PI3K/Akt/mTOR signaling pathway.
1.2 Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of quinoxalinone compounds is commonly quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The tables below summarize the cytotoxic activity of several novel derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Representative Quinoxalinone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| Quinoxalinone A | MCF-7 (Breast) | 2.2 | Doxorubicin | 0.8 | [7] |
| A549 (Lung) | 2.7 | Cisplatin | 5.2 | [7] | |
| HCT-116 (Colon) | 4.4 | 5-Fluorouracil | 4.9 | [7] | |
| Quinoxalinone B | HepG2 (Liver) | 9.8 | Sorafenib | 5.5 | [7] |
| Quinoxalinone C | HeLa (Cervical) | 2.61 | Doxorubicin | 1.1 | [7] |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | Doxorubicin | 0.42 | [8] |
| Compound XVa | HCT-116 (Colon) | 4.4 | Doxorubicin | 0.42 | [8] |
| Compound 4m | A549 (Lung) | 9.32 | 5-Fluorouracil | 4.89 |[10] |
Table 2: Comparative VEGFR-2 Inhibitory Activity
| Compound | VEGFR-2 IC₅₀ (nM) | Citation |
|---|---|---|
| Quinoxalinone Derivative 17b | 2.7 | [7] |
| Quinoxalinone Derivative 23j | 3.7 | [7] |
| Sorafenib (Reference) | 3.12 |[7] |
1.3 Experimental Protocols for Anticancer Evaluation
Standardized protocols are crucial for generating reproducible data. The following sections detail common in vitro assays used to characterize the anticancer properties of quinoxalinone derivatives.[11]
1.3.1 Cell Viability Assessment: MTT Assay This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. The plate is incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Serial dilutions of the quinoxalinone derivatives are prepared in the culture medium. The medium in the wells is replaced with 100 µL of medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO, not exceeding 0.5% v/v) is included. The plate is incubated for 48-72 hours.[11]
-
MTT Addition and Incubation: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control.[11]
1.3.2 Apoptosis Detection: Annexin V-FITC/PI Staining This flow cytometry-based method quantifies apoptosis (programmed cell death) induced by the test compounds.[11]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the quinoxalinone derivative for a specified time (e.g., 24 or 48 hours).[12]
-
Cell Harvesting and Staining: Cells (both adherent and floating) are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, followed by a 15-minute incubation in the dark at room temperature.[11][12]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Data from at least 10,000 events per sample are acquired.[11]
-
Data Analysis: The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12]
1.3.3 Cell Cycle Analysis This assay determines the effect of the compounds on the progression of the cell cycle.[11]
-
Cell Treatment and Fixation: Cells are treated with the compounds for a set period. Afterward, they are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[11]
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.[11]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by a flow cytometer.[11]
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using specialized software. This allows for the identification of cell cycle arrest at specific checkpoints.[8][11]
Antimicrobial Activity
Quinoxalinone derivatives exhibit a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi.[13][14]
2.1 Mechanisms of Action
The antimicrobial effects of these compounds are attributed to several mechanisms, depending on their specific chemical structures.[15]
-
Inhibition of DNA Gyrase and Topoisomerase IV: Structurally similar to quinolone antibiotics, some quinoxalinone derivatives target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to a bactericidal effect.[15][16]
-
Bioreductive Activation and Oxidative Stress: A subclass known as quinoxaline 1,4-di-N-oxides (QdNOs) can be bioreductively activated under hypoxic conditions. This process generates reactive oxygen species (ROS), which cause widespread oxidative damage to DNA and other cellular components, ultimately leading to cell death.[15]
2.2 Quantitative Data: Antimicrobial Potency
The antimicrobial activity is typically assessed by measuring the zone of inhibition in diffusion assays or by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in dilution assays.
Table 3: Antibacterial and Antifungal Activity (Agar Diffusion Method)
| Compound | Test Organism | Inhibition Zone (mm) | Reference | Conc. | Citation |
|---|---|---|---|---|---|
| 8c | E. coli | 22 | Ciprofloxacin | 25 | [17] |
| 8d | S. aureus | 20 | Ciprofloxacin | 23 | [17] |
| 11a | E. coli | 23 | Ciprofloxacin | 25 | [17] |
| 1a | S. aureus | 12 | Streptomycin | 22 | [18] |
| 4a | B. cereus | 11 | Streptomycin | 20 | [18] |
| 6b | A. ochraceus | 13 | Mycostatin | 19 |[18] |
Concentration is 50 µ g/disk for compounds 8c, 8d, 11a and 250 µg/mL for 1a, 4a, 6b.
Table 4: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) in µg/mL
| Compound | S. aureus | E. coli | C. albicans | Citation |
|---|---|---|---|---|
| MIC / MBC | MIC / MBC | MIC / MFC | ||
| 4a | 3.9 / 7.81 | 1.95 / 3.31 | 7.81 / 15.62 | [16] |
| 7 | 1.95 / 3.9 | 3.9 / 7.81 | 3.9 / 7.81 | [16] |
| 11b | 0.97 / 1.94 | 7.81 / 15.62 | 1.95 / 3.9 | [16] |
| Tetracycline | 15.62 / 18.74 | 31.25 / 46.87 | - | [16] |
| Amphotericin B | - | - | 12.49 / 34.62 |[16] |
2.3 Experimental Protocols for Antimicrobial Evaluation
2.3.1 Agar Disc/Well Diffusion Method This method is a qualitative or semi-quantitative test for antimicrobial activity.[13][17][18]
-
Preparation: A suspension of the test microorganism is uniformly spread over the surface of a sterile agar plate.[17]
-
Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disc ) and placed on the agar surface. Alternatively, wells can be cut into the agar and filled with the compound solution (e.g., 250 µg/mL in DMSO).[13][18]
-
Incubation: The plates are incubated for 24 hours at 37°C for bacteria or 48 hours at 22°C for fungi.[17]
-
Measurement: The diameter of the clear zone of growth inhibition around the disc/well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[17]
2.3.2 Broth Microdilution Method (for MIC Determination) This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
-
Preparation: Two-fold serial dilutions of the quinoxalinone compound are prepared in a sterile 96-well microtiter plate using an appropriate broth medium.[15]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control (microorganism, no compound) and a negative control (broth only) are included.[15]
-
Incubation: The plate is incubated for 18-24 hours at 37°C.[15]
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
-
Determining the MBC/MFC: To determine the MBC or MFC, a small aliquot from the wells showing no growth is subcultured onto fresh agar plates. The lowest concentration that results in no growth on the subculture plates after incubation is the MBC/MFC.[16]
Anti-inflammatory Activity
Select quinoxalinone derivatives have also been investigated for their anti-inflammatory potential, showing promising results in both in vitro and in vivo models.[19][20] The mechanism often involves the inhibition of enzymes like lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.[19]
3.1 Quantitative Data: In Vivo Efficacy
The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate anti-inflammatory drugs.
Table 5: In Vivo Anti-inflammatory Activity
| Compound | Dose | Paw Edema Inhibition (%) | Reference Compound | Inhibition (%) | Citation |
|---|---|---|---|---|---|
| 7b | N/A | 41% | Indomethacin | 47% | [19][20] |
| DEQX | 5-20 mg/kg | Significant reduction in leukocyte migration | - | - | [12] |
| OAQX | 5-20 mg/kg | Significant reduction in leukocyte migration | - | - |[12] |
3.2 Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Groups: Male Wistar rats are divided into control, reference (e.g., Indomethacin), and test groups.[19]
-
Compound Administration: The test compounds and reference drug are administered orally or intraperitoneally one hour before the carrageenan injection.[19]
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.[19]
-
Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[19]
-
Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[20]
Conclusion
Novel quinoxalinone derivatives constitute a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in inhibiting key cancer-related signaling pathways, broad-spectrum antimicrobial activity through multiple mechanisms, and significant anti-inflammatory effects highlight their potential in addressing major health challenges. The data and protocols summarized in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the continued exploration and optimization of these compounds for future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arcjournals.org [arcjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. mdpi.com [mdpi.com]
- 19. dadun.unav.edu [dadun.unav.edu]
- 20. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Initial Synthesis of 3,4-dihydro-1H-quinoxalin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal synthetic routes to 3,4-dihydro-1H-quinoxalin-2-one, a key heterocyclic scaffold in medicinal chemistry. The document details classical and modern synthetic methodologies, complete with experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate understanding and reproducibility in a research and development setting.
Introduction
This compound is a bicyclic heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have shown promise as anticancer, antimicrobial, antifungal, antithrombotic, and antianxiolytic agents.[1][2] The structural rigidity and synthetic tractability of the quinoxalinone core make it a privileged scaffold in drug discovery. This guide focuses on the foundational synthetic methods for accessing the parent this compound, providing a solid basis for further derivatization and drug development efforts.
Classical Synthetic Approaches
The most established and straightforward methods for the synthesis of this compound involve the condensation of o-phenylenediamine with a two-carbon electrophile. These methods are valued for their simplicity and use of readily available starting materials.
Method 1: Condensation of o-Phenylenediamine with Chloroacetic Acid
This is a widely employed, one-pot synthesis that proceeds via nucleophilic substitution followed by intramolecular cyclization. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Experimental Protocol:
A mixture of o-phenylenediamine (10.0 g, 92 mmol), chloroacetic acid (8.7 g, 92 mmol), and aqueous ammonia (33%, 10 mL) in water (80 mL) is heated to reflux for one hour.[1][2] Upon cooling, the product precipitates as a light brown solid.[2] The solid is collected by filtration under reduced pressure and dried at 110 °C to yield this compound.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | o-Phenylenediamine, Chloroacetic Acid | [1][2] |
| Reagents/Solvents | Aqueous Ammonia, Water | [1][2] |
| Reaction Time | 1 hour | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Yield | 83% | [2] |
| Melting Point | 134-136 °C | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Spectroscopic Data | ¹H NMR (DMSO-d₆, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J=6.0 Hz, 1H), 6.75 (d, J=3.2 Hz, 2H), 6.90-6.87 (m, 1H), 8.78 (br. s, 1H); ESI-MS: m/z 149 (M+1) | [2] |
Reaction Pathway:
Method 2: Reaction of o-Phenylenediamine with Ethyl Bromoacetate
A variation of the classical approach involves the use of ethyl bromoacetate instead of chloroacetic acid.[3][4] This method offers an alternative route, and the reaction conditions, particularly the choice of base, can influence the product distribution, sometimes favoring the oxidized quinoxalin-2-one.[3]
Experimental Protocol:
To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as acetonitrile, ethyl bromoacetate (1 equivalent) and a base (e.g., triethylamine or pyridine) are added.[3][4] The reaction mixture is stirred, often at an elevated temperature, until the reaction is complete as monitored by TLC.[4] After completion, the solvent is removed under vacuum, and the residue is taken up in water. The product is then isolated by filtration and can be purified by fractional crystallization from a solvent like methanol.[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | o-Phenylenediamine, Ethyl Bromoacetate | [3][4] |
| Reagents/Solvents | Triethylamine or Pyridine, Acetonitrile | [3][4] |
| Reaction Time | Varies (monitored by TLC) | [4] |
| Reaction Temperature | Varies (e.g., reflux) | [4] |
| Yield | Not specified, product mixture possible | [3][4] |
| Melting Point | 136-138 °C | [4] |
| Appearance | Solid | [4] |
Logical Relationship of Reaction Control:
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Dihydro-1H-quinoxalin-2-one from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydro-1H-quinoxalin-2-one and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer, antimicrobial, and antithrombotic agents.[1][2] Notably, certain derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and inflammatory responses. This document provides detailed protocols for the synthesis of the core compound, this compound, from o-phenylenediamine, offering a comparative analysis of two common synthetic methods.
Introduction
The quinoxalinone core is a privileged structure in drug discovery, serving as a versatile intermediate for the development of novel therapeutic agents. The synthesis of this compound is a fundamental step in accessing a diverse library of derivatives. The most prevalent and straightforward approach involves the condensation of o-phenylenediamine with a two-carbon electrophilic synthon, typically chloroacetic acid or its esters. This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to yield the desired heterocyclic product. The efficiency of this synthesis can be influenced by the choice of reagents, solvent, and reaction conditions. This application note details two reliable protocols for this synthesis and provides a summary of their key performance indicators to aid researchers in selecting the most suitable method for their needs.
Data Presentation
The following table summarizes the quantitative data for two common protocols for the synthesis of this compound from o-phenylenediamine.
| Parameter | Method 1: Chloroacetic Acid | Method 2: Ethyl Bromoacetate |
| Starting Material | o-Phenylenediamine | o-Phenylenediamine |
| Reagent | Chloroacetic Acid | Ethyl Bromoacetate |
| Solvent | Water, Aqueous Ammonia | Acetonitrile |
| Base/Catalyst | Aqueous Ammonia | Triethylamine |
| Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 1 hour[1] | 4 hours (1 hr at RT, 3 hrs at reflux)[3] |
| Yield | 83%[1] | Not explicitly stated for the dihydro product, but the reaction yields a mixture. |
| Work-up | Filtration of precipitate | Solvent removal, water wash, filtration |
Experimental Protocols
Method 1: Synthesis using Chloroacetic Acid
This protocol describes the synthesis of this compound from o-phenylenediamine and chloroacetic acid in an aqueous medium.
Materials:
-
o-Phenylenediamine
-
Chloroacetic Acid
-
Aqueous Ammonia (33%)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure: [1]
-
In a round-bottom flask, combine o-phenylenediamine (10.0 g, 92 mmol), chloroacetic acid (8.7 g, 92 mmol), and water (80 mL).
-
To this mixture, add aqueous ammonia (33%, 10 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux temperature using a heating mantle.
-
Maintain the reflux for 1 hour.
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Upon cooling, a light brown solid will precipitate.
-
Collect the solid precipitate by filtration under reduced pressure.
-
Wash the solid with cold water.
-
Dry the collected solid at 110 °C to obtain the final product, this compound.
Method 2: One-Pot Synthesis using Ethyl Bromoacetate
This protocol outlines a one-pot synthesis of quinoxalin-2-ones from o-phenylenediamine and ethyl bromoacetate, which can also yield the desired this compound.
Materials:
-
o-Phenylenediamine
-
Ethyl Bromoacetate
-
Triethylamine
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with reflux condenser
-
Rotary evaporator
-
Filtration apparatus
Procedure: [3]
-
In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in acetonitrile (30 mL).
-
To the stirred solution, add ethyl bromoacetate (3.66 g, 22 mmol) and triethylamine (4 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
After 1 hour, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under vacuum using a rotary evaporator.
-
To the residue, add water and stir to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Note that this method may produce a mixture of this compound and the oxidized 1H-quinoxalin-2-one.[3]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from o-phenylenediamine.
Caption: A simplified workflow for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of the chloroacetyl group, followed by an intramolecular cyclization.
Caption: The reaction mechanism for the formation of this compound.
JNK3 Signaling Pathway
Derivatives of this compound have been shown to inhibit the JNK3 signaling pathway. This pathway is a critical regulator of apoptosis and inflammation in various cell types, particularly neurons.
Caption: An overview of the JNK3 signaling pathway and the inhibitory action of quinoxalinone derivatives.
References
Application Note and Protocol: A Versatile One-Pot Synthesis of 3,4-dihydro-1H-quinoxalin-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dihydro-1H-quinoxalin-2-one and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. This scaffold is a core structure in a multitude of biologically active molecules and pharmaceutical agents, exhibiting a wide range of therapeutic properties including antitumor, antibiotic, antiprotozoal, antimicrobial, and antifungal activities.[1][2][3][4] Furthermore, these derivatives have been identified as potent and selective inhibitors of crucial enzymes like c-Jun N-terminal kinase 3 (JNK3), making them valuable leads in the development of treatments for neurodegenerative diseases, inflammation, and cancers.[5] The development of efficient and straightforward synthetic routes to access these valuable compounds is therefore of high interest to the medicinal and organic chemistry communities. This application note details a robust and versatile one-pot protocol for the synthesis of this compound derivatives.
General Reaction Scheme
The most common and direct one-pot synthesis involves the condensation and subsequent cyclization of an o-phenylenediamine derivative with a suitable two-carbon electrophile, typically an α-haloacetate or an α-ketoester. The reaction is often facilitated by a base or a catalyst and proceeds through an initial SN2 substitution followed by an intramolecular cyclization to form the desired heterocyclic ring system.[1]
Experimental Protocol
This protocol provides a general method for the synthesis of this compound derivatives from o-phenylenediamines and α-haloesters.
Materials:
-
Substituted o-phenylenediamine
-
Ethyl bromoacetate or Chloroacetic acid
-
Base (e.g., Pyridine, K2CO3, or aqueous ammonia)
-
Solvent (e.g., Ethanol, Acetonitrile, or Water)
-
Glacial Acetic Acid (for neutralization/workup if needed)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq.) in the chosen solvent.
-
Reagent Addition: Add the α-haloester (e.g., ethyl bromoacetate, 1.0 eq.) or α-haloacetic acid (e.g., chloroacetic acid, 1.0 eq.) to the solution.[1][6] If a solid base like K2CO3 is used, add it to the mixture (2.0 eq.).[6] If a liquid base like pyridine or aqueous ammonia is used, it can be added at this stage.[1][6]
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 1-12 hours).[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates from the solution upon cooling, it can be isolated by filtration, washed with cold water, and dried.[6]
-
If the product remains in solution, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and n-hexane) to afford the pure this compound derivative.[2]
-
Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary
The following table summarizes various one-pot methods for the synthesis of this compound derivatives, highlighting the diversity of reaction conditions and achievable yields.
| Starting Materials | Reagent/Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| o-phenylenediamine, Chloroacetic acid | Aqueous Ammonia | Water | Reflux | 1 | 83 |
| o-phenylenediamine, Ethyl bromoacetate | Pyridine | Ethanol | Reflux | - | - |
| 1,2-diaminobenzenes, α-ketoesters, 4-alkyl-1,4-dihydropyridines | Na2S2O8 | - | Mild thermal | - | High |
| o-nitroaryl amino esters | Iron and Zinc metal | Water/Ethyl Acetate | Mild | - | Good-High |
| 2-nitroanilines, vicinal diols | Iron complex | - | - | - | 49-98 |
Note: "-" indicates that the specific information was not detailed in the cited source.
Visualizations
.dot
Caption: General experimental workflow for the one-pot synthesis.
.dot
Caption: Simplified reaction pathway.
References
- 1. Research Portal [scholars.csus.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of Quinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of quinoxaline derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinoxaline and its derivatives are of significant interest in medicinal chemistry and materials science due to their broad spectrum of biological activities and diverse applications.[1][2][3] Microwave irradiation has emerged as a powerful and green technology that dramatically accelerates this synthetic process, offering substantial advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and enhanced product purity.[4][5]
Introduction to Microwave-Assisted Quinoxaline Synthesis
The fundamental approach to synthesizing the quinoxaline scaffold involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[4] Microwave energy facilitates rapid and uniform heating of the reactants, leading to a significant reduction in reaction times, often from hours to mere minutes.[2][4] This technology enables high-speed optimization of reaction conditions and the rapid generation of compound libraries for biological screening.[4]
Key advantages of employing microwave synthesis for quinoxaline derivatives include:
-
Rapid Reaction Times: Syntheses are frequently completed within minutes.[2][4]
-
Higher Yields: Compared to conventional methods, microwave-assisted synthesis often results in higher product yields.[6]
-
Greener Chemistry: The technology often allows for solvent-free reactions or the use of minimal amounts of solvent, contributing to more environmentally friendly processes.[4][5]
-
Suppression of Side Products: The short reaction times can minimize the formation of undesirable byproducts.
Experimental Protocols
Several effective protocols for the microwave-assisted synthesis of quinoxaline derivatives have been developed, utilizing various catalysts and reaction conditions. Below are detailed methodologies for key approaches.
Protocol 1: Iodine-Catalyzed Synthesis in Aqueous Ethanol
This protocol outlines a simple, rapid, and environmentally friendly method using iodine as a catalyst in an ethanol/water mixture.[6]
Materials:
-
Substituted 1,2-diamine (1.0 mmol)
-
1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
-
Dichloromethane
-
5% Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add 1 mL of a 1:1 ethanol/water solution and a catalytic amount of iodine (5 mol%).
-
Seal the vial and place it in a CEM microwave reactor.
-
Irradiate the mixture at 50°C and a power level of 300 W.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Add 10 mL of dichloromethane to the reaction mixture.
-
Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[6]
Protocol 2: Magnesium Bromide Etherate Catalyzed Synthesis
This method employs Magnesium bromide etherate (MgBr₂·OEt₂) as an efficient catalyst under microwave irradiation.[1]
Materials:
-
Substituted-o-Phenylenediamine (0.001 mol)
-
1,2-diketone (0.001 mol)
-
MgBr₂·OEt₂ (0.004 mol)
-
Quartz tube
-
Teflon vial with screw cap
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Chloroform
Procedure:
-
Place the substituted-o-phenylenediamine (0.001 mol), 1,2-diketone (0.001 mol), and MgBr₂·OEt₂ (0.004 mol) in a quartz tube.
-
Insert the quartz tube into a Teflon vial and securely screw the cap.
-
Subject the vial to microwave irradiation for 1-2.5 minutes (e.g., 5 cycles of 30-second intervals).
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Wash the combined organic extracts with water (2 x 10 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from chloroform to obtain the pure quinoxaline derivative.[1]
Protocol 3: Solvent-Free Synthesis on Acidic Alumina
This protocol offers a green chemistry approach by eliminating the use of a solvent and employing acidic alumina as a solid support and catalyst.[5]
Materials:
-
1,2-diamine (1.1 mmol)
-
α-dicarbonyl compound (1.0 mmol)
-
Acidic alumina (0.2 g)
-
Pyrex glass flask
-
Aqueous ethanol
Procedure:
-
In an open Pyrex glass flask, thoroughly mix the 1,2-diamine (1.1 mmol), α-dicarbonyl compound (1.0 mmol), and acidic alumina (0.2 g).
-
Place the flask in a domestic microwave oven and irradiate at 900 W for 3 minutes.
-
After irradiation, add aqueous ethanol to the mixture and boil to dissolve the product.
-
Filter the hot solution to remove the alumina.
-
Allow the filtrate to cool, inducing crystallization of the pure product. Recrystallization from 70% ethanol or methanol can be performed if necessary.[5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of quinoxaline derivatives, allowing for easy comparison of different methodologies.
Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 50 | 0.5 | 98 | [6] |
| MgBr₂·OEt₂ | Acetonitrile | Room Temp. (Conventional) | - | 80-85 | [1] |
| MgBr₂·OEt₂ | None | Microwave | 1-2.5 | 94 | [1] |
| None | MeOH/HOAc (9:1) | 160 | 5 | 99 | |
| Acidic Alumina | None | Microwave (900 W) | 3 | 86 | [5] |
| None | DMSO (paste) | Microwave (900 W) | 3 | 97 | [5] |
Table 2: Microwave-Assisted Synthesis of Various Quinoxaline Derivatives
| 1,2-Diamine | 1,2-Dicarbonyl | Catalyst/Conditions | Time (min) | Yield (%) | Reference |
| Pyridine-2,3-diamine | 1-Phenyl-propane-1,2-dione | MgBr₂·OEt₂ / MW | 1-2.5 | 94 | |
| o-Phenylenediamine | Benzil | Iodine / 50°C, 300W | 0.5 | 98 | |
| 4-Methyl-1,2-phenylenediamine | Benzil | Iodine / 50°C, 300W | 1.0 | 96 | [6] |
| 4-Chloro-1,2-phenylenediamine | Benzil | Iodine / 50°C, 300W | 1.5 | 94 | [6] |
| 1,2-Diaminobenzene | Benzil | MeOH/HOAc / 160°C | 5 | 99 | |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | Acidic Alumina / 900W | 3 | 85 | [5] |
| Dichloroquinoxaline | Benzylamine | Triethylamine / 160°C | 5 | 69 | [2] |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the microwave-assisted synthesis of quinoxaline derivatives.
Caption: General workflow for solvent-based microwave-assisted quinoxaline synthesis.
Caption: Workflow for solvent-free microwave-assisted quinoxaline synthesis on a solid support.
Characterization of Quinoxaline Derivatives
The synthesized quinoxaline derivatives are typically characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds.[1][2]
-
Mass Spectrometry (MS): LC-MS or other mass spectrometry techniques are employed to confirm the molecular weight of the target molecule.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule.[1]
-
Melting Point: The melting point of the purified product is determined as an indicator of purity.[1]
These application notes and protocols provide a comprehensive guide for the microwave-assisted synthesis of quinoxaline derivatives. The methodologies described are efficient, rapid, and often more environmentally friendly than traditional synthetic routes, making them highly suitable for applications in research, drug discovery, and materials science.
References
- 1. jocpr.com [jocpr.com]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dihydro-1H-quinoxalin-2-one in Medicinal Chemistry
The 3,4-dihydro-1H-quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its derivatives have been extensively explored as potent therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this versatile heterocyclic system.
Application Note 1: Anticancer Activity - Targeting Receptor Tyrosine Kinases
Derivatives of this compound have demonstrated significant potential as anticancer agents by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[2][3]
Quantitative Data: In Vitro Kinase Inhibition
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Derivative 1 | EGFR | 0.58 | [2] |
| Derivative 2 | EGFR | 0.23 | [2] |
| Compound 20 | VEGFR-2 | 0.08 | [3] |
| Compound 25 | VEGFR-2 | 0.05 | [3] |
| Compound 29 | VEGFR-2 | 0.06 | [3] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and is designed to determine the in vitro potency of this compound derivatives as VEGFR-2 inhibitors.[2][4][5][6][7] The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase-Glo® MAX reagent
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. DTT can be added to a final concentration of 1 mM.
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
-
Master Mixture Preparation:
-
For each 25 µL reaction, prepare a master mix containing:
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of 50x PTK substrate
-
17 µL of sterile deionized water
-
-
-
Assay Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Add 5 µL of the diluted test compound solutions to the respective wells.
-
For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
For the blank (no enzyme), add 20 µL of 1x Kinase Buffer.
-
-
Enzyme Addition and Incubation:
-
Thaw the recombinant VEGFR-2 enzyme on ice.
-
Dilute the enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
Mix the plate gently and incubate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After the incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Application Note 2: Neuroprotective Effects - JNK3 Inhibition
This compound derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and neurodegenerative diseases.[8]
Quantitative Data: JNK3 Inhibition
| Compound ID | JNK3 IC50 (nM) | DDR1 IC50 (nM) | EGFR (T790M, L858R) IC50 (nM) | Reference |
| J46 | 15 | 2.3 | 4.6 | [8] |
| J46-37 | 28 | >10000 | >10000 | [8] |
Experimental Protocol: In Vitro JNK3 Kinase Assay (ADP-Glo™)
This protocol outlines a luminescence-based assay to measure the inhibition of JNK3 kinase activity by quantifying the amount of ADP produced.[3][9][10][11]
Materials:
-
Active JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
Test compounds (this compound derivatives) in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the active JNK3 enzyme in kinase buffer.
-
Initiate the reaction by adding 2 µL of a mixture of the JNK3 substrate and ATP.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
-
Signal Generation and Measurement:
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Simplified JNK3 signaling pathway and point of inhibition.
Application Note 3: Antibacterial Activity
Certain derivatives of this compound have shown promising antibacterial activity against a range of pathogenic bacteria.[5][12]
Quantitative Data: Antibacterial Activity (Zone of Inhibition)
| Compound ID | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) | Reference |
| 5i | 18 | 17 | 16 | 18 | [12] |
| 5j | 16 | 15 | 14 | 16 | [12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13][14][15]
Materials:
-
Test compounds (this compound derivatives) stock solution in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer or microplate reader.
Procedure:
-
Plate Preparation:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (diluted in CAMHB) to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB.
-
Add 100 µL of the diluted bacterial suspension to wells 1-11.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35±2°C for 18-24 hours in an ambient air incubator.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.
-
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. ripublication.com [ripublication.com]
- 15. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 3,4-dihydro-1H-quinoxalin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, anticancer evaluation, and mechanisms of action of 3,4-dihydro-1H-quinoxalin-2-one analogs. This class of heterocyclic compounds has garnered significant interest in oncology research due to their potential to inhibit key signaling pathways involved in tumor progression.
Introduction
Quinoxalinone derivatives are a promising class of compounds with a broad range of pharmacological activities, notably in the field of oncology.[1] Their multifaceted mechanisms of action often involve the inhibition of critical signaling pathways that are essential for the proliferation, survival, and angiogenesis of cancer cells. This document outlines the synthesis of these analogs and provides detailed protocols for evaluating their anticancer efficacy.
Data Presentation: Anticancer Activity of Quinoxalinone Analogs
The anticancer efficacy of this compound analogs is typically determined by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic and enzyme inhibitory activities of representative quinoxalinone derivatives.
Table 1: Cytotoxic Activity of Quinoxalinone Analogs against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoxalinone A | MCF-7 (Breast) | 2.2 | Doxorubicin | 0.8 |
| A549 (Lung) | 2.7 | Cisplatin | 5.2 | |
| HCT-116 (Colon) | 4.4 | 5-Fluorouracil | 4.9 | |
| Quinoxalinone B | HepG2 (Liver) | 9.8 | Sorafenib | 5.5 |
| PC-3 (Prostate) | 7.5 | Docetaxel | 0.01 | |
| Quinoxalinone C | HeLa (Cervical) | 2.61 | Doxorubicin | 1.1 |
| Compound XVa | HCT116 (Colon) | 4.4 | Doxorubicin | - |
| MCF-7 (Breast) | 5.3 | Doxorubicin | - | |
| Compound VIIIc | HCT116 (Colon) | - | Doxorubicin | - |
Data compiled from multiple sources.[1][2]
Table 2: Inhibitory Activity of Quinoxalinone Analogs against Key Cancer-Related Enzymes
| Compound ID | Target Enzyme | IC50 | Reference Compound | Reference IC50 |
| Quinoxalinone Derivative 17b | VEGFR-2 | 2.7 nM | Sorafenib | 3.12 nM |
| Quinoxalinone Derivative 23j | VEGFR-2 | 3.7 nM | Sorafenib | 3.12 nM |
| Compound IV | Topoisomerase II | 7.529 µM | Doxorubicin | - |
| Compound III | Topoisomerase II | 21.98 µM | Doxorubicin | - |
Data compiled from multiple sources.[1]
Key Signaling Pathways in Quinoxalinone Analog Anticancer Activity
Several signaling pathways have been identified as targets for the anticancer effects of this compound analogs. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoxalinone analogs can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
References
Application Notes and Protocols for the Synthesis of 3,4-dihydro-1H-quinoxalin-2-one Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3,4-dihydro-1H-quinoxalin-2-one derivatives, a class of compounds that has demonstrated promising antibacterial activities.[1][2][3][4] The quinoxaline scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a broad range of pharmacological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1]
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the development of new antibacterial agents with novel mechanisms of action. Quinoxaline derivatives, particularly 3,4-dihydro-1H-quinoxalin-2-ones, have garnered attention as a promising class of antibacterial compounds.[2][3][5][6] These compounds can be synthesized through relatively straightforward and efficient methods, making them attractive candidates for further investigation and development in drug discovery programs.[7][8]
General Synthesis Workflow
The synthesis of this compound derivatives typically begins with the condensation of an o-phenylenediamine with a suitable α-haloester or α-haloacetic acid, followed by intramolecular cyclization. Further modifications can be introduced at the N-1 and N-4 positions of the quinoxalinone ring to generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
The following protocols are based on established synthetic procedures for this compound derivatives.[2]
Protocol 1: Synthesis of this compound (Core Scaffold)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol).
-
Solvent Addition: Add aqueous ammonia (33%, 10 mL) and water (80 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux for one hour.
-
Isolation: Cool the mixture to room temperature. A light brown solid will precipitate.
-
Purification: Filter the precipitate under reduced pressure, wash with cold water, and dry at 110 °C to yield the off-white solid product.
-
Yield: 83%
-
Melting Point: 134-136 °C
-
Protocol 2: Synthesis of 4-(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one
-
Reaction Setup: Dissolve this compound (5.0 g, 34 mmol) in dry N,N-dimethylformamide (DMF, 20 mL) in a flask and cool in an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (2.9 mL, 37 mmol) dropwise to the cooled solution with stirring.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for one hour.
-
Work-up: Pour the reaction mixture slowly into a continuously stirred aqueous solution of sodium bicarbonate (6%, 100 mL).
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry in an oven at 110 °C to obtain the product as an off-white solid.
-
Yield: 74%
-
Melting Point: 194-196 °C
-
Protocol 3: General Procedure for the Synthesis of N-substituted this compound Derivatives
-
Reaction Setup: To a stirred suspension of 4-(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one (200 mg, 0.475 mmol) and sodium bicarbonate (80 mg, 0.95 mmol) in 2-propanol (15 mL), add the desired substituted aniline (0.475 mmol).
-
Catalyst Addition: Add potassium iodide (20 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final products.
Antibacterial Activity
The antibacterial activity of synthesized this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
| Compound | Substituent (R) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 5a | Phenyl | >100 | >100 | >100 | >100 | [2] |
| 5b | 4-Methylphenyl | 100 | 100 | 100 | 100 | [2] |
| 5c | 4-Methoxyphenyl | 100 | 100 | 100 | 100 | [2] |
| 5i | 4-Fluorophenyl | 25 | 25 | 50 | 50 | [3] |
| 5j | 2,4-Difluorophenyl | 50 | 50 | 25 | 25 | [3] |
| Ciprofloxacin | (Standard) | 12.5 | 25 | 12.5 | 25 |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Compounds with electron-withdrawing groups, such as fluorine, on the phenyl ring attached to the N-4 position have shown enhanced antibacterial activity.[2][3]
Potential Mechanism of Action
While the precise mechanism of action for 3,4-dihydro-1H-quinoxalin-2-ones is still under investigation, related quinoxaline 1,4-di-N-oxides are known to exert their antibacterial effects through the generation of reactive oxygen species (ROS) under anaerobic conditions.[9] This leads to oxidative damage to cellular components, including DNA, ultimately resulting in bacterial cell death.[9][10][11] It is plausible that 3,4-dihydro-1H-quinoxalin-2-ones may share a similar mechanism or interfere with other critical bacterial pathways. Some studies suggest that quinoxaline derivatives can also compromise the integrity of the bacterial cell membrane.[12]
Caption: A hypothetical mechanism of action involving ROS generation.
Conclusion
The synthetic protocols outlined in this document provide a robust framework for the generation of diverse this compound derivatives. The antibacterial data highlights the potential of this scaffold for the development of new antimicrobial agents. Further research is warranted to elucidate the precise mechanism of action and to optimize the antibacterial potency and pharmacokinetic properties of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Research Portal [scholars.csus.edu]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Quinoxalinone Derivatives in Anti-Inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, their potent anti-inflammatory properties have garnered substantial interest within the research and drug development community. These compounds exert their effects by modulating key inflammatory pathways, offering promising therapeutic potential for a range of inflammatory disorders. The core structure of quinoxalinone can be readily modified, allowing for the synthesis of a diverse library of derivatives with optimized potency and selectivity. This document provides detailed application notes on their mechanism of action and protocols for their synthesis and evaluation as anti-inflammatory agents.
Mechanism of Action in Inflammation
Quinoxalinone derivatives have been shown to inhibit inflammation through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[1] Their anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[2] Furthermore, many derivatives have demonstrated potent inhibitory activity against p38α mitogen-activated protein kinase (MAPK), a critical regulator of cytokine production.[1][3] Another significant mechanism is the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory genes.[1][4]
Key Molecular Targets:
-
Cyclooxygenase (COX): Quinoxalinone derivatives can selectively inhibit COX-2, reducing the synthesis of prostaglandins that mediate pain and inflammation, while potentially sparing the gastroprotective functions of COX-1.[2]
-
p38α Mitogen-Activated Protein Kinase (MAPK): By inhibiting p38α MAPK, these compounds can decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][3]
-
Nuclear Factor-kappa B (NF-κB): Inhibition of the NF-κB pathway by quinoxalinone derivatives leads to a broad-spectrum anti-inflammatory effect by downregulating the expression of genes encoding cytokines, chemokines, and adhesion molecules.[1][4]
-
Epidermal Growth Factor Receptor (EGFR): Some quinoxalinone derivatives have also been identified as dual inhibitors of EGFR and COX-2, suggesting their potential in inflammation-associated cancers.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of representative quinoxalinone derivatives from various studies. This data allows for a comparative analysis of their potency and selectivity.
Table 1: In Vitro COX-2 and p38α MAPK Inhibitory Activity of Quinoxalinone Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| PQ3a | COX-2 | 10.24 | Celecoxib | 0.54 |
| PQ3f | COX-2 | 25.54 | Celecoxib | 0.54 |
| Compound 4a | p38α MAPK | 0.042 | SB203580 | 0.044 |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Anti-Inflammatory Activity of Quinoxalinone Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Compound 7b | Not Specified | 41 | Indomethacin | Not Specified | 47 |
| Quinoxaline Sulfonamide L1 | 25 | 19.98 | Diclofenac Sodium | 10 | 21.21 |
| Quinoxaline Sulfonamide L3 | 25 | 19.07 | Diclofenac Sodium | 10 | 21.21 |
| Compound 4a | Not Specified | 83.61 | Diclofenac Sodium | Not Specified | 82.65 |
| Compound 4d | Not Specified | 82.92 | Diclofenac Sodium | Not Specified | 82.65 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of the anti-inflammatory properties of quinoxalinone derivatives.
Protocol 1: General Synthesis of Quinoxalin-2(1H)-one Derivatives
This protocol describes a common method for the synthesis of the quinoxalinone scaffold.
Materials:
-
o-phenylenediamine derivative
-
α-ketoester (e.g., ethyl pyruvate)
-
Ethanol
-
Glacial acetic acid
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve the o-phenylenediamine derivative (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the α-ketoester (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the desired quinoxalin-2(1H)-one derivative.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the inhibitory activity and selectivity of the synthesized compounds against COX enzymes.
Materials:
-
Synthesized quinoxalinone derivatives
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA kit
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[5][6]
Materials:
-
Wistar rats or Swiss albino mice
-
Synthesized quinoxalinone derivatives
-
Carrageenan solution (1% w/v in saline)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at different doses).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[5]
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[5]
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory research of quinoxalinone derivatives.
Caption: Mechanism of action of quinoxalinone derivatives.
Caption: Experimental workflow for quinoxalinone derivatives.
References
- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Experimental Setup of 3,4-dihydro-1H-quinoxalin-2-one Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 3,4-dihydro-1H-quinoxalin-2-one and its derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Notably, derivatives of this scaffold have been identified as potent inhibitors of various kinases, such as c-Jun N-terminal kinase 3 (JNK3), Proviral integration site for Moloney murine leukemia virus (Pim) kinases, and Apoptosis signal-regulating kinase 1 (ASK1), making them attractive candidates for drug discovery programs.[3][4][5][6]
This document outlines detailed experimental protocols for the synthesis of the this compound core and its derivatives, presents quantitative data for comparison of different synthetic methodologies, and visualizes key experimental workflows and relevant signaling pathways.
Experimental Protocols
Several synthetic strategies have been developed for the preparation of 3,4-dihydro-1H-quinoxalin-2-ones. The most common methods include the condensation of o-phenylenediamines with α-haloesters, reductive cyclization of N-(o-nitroaryl)amino esters, and palladium-catalyzed intramolecular N-arylation.
Protocol 1: Synthesis of this compound via Condensation of o-Phenylenediamine and Chloroacetic Acid
This method is a classical and straightforward approach to the synthesis of the parent this compound.[1][7]
Materials:
-
o-Phenylenediamine
-
Chloroacetic acid
-
Aqueous ammonia (33%)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Oven
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (10.0 g, 92 mmol), chloroacetic acid (8.7 g, 92 mmol), and water (80 mL).[1][7]
-
Carefully add aqueous ammonia (33%, 10 mL) to the mixture.[1][7]
-
Attach a reflux condenser and heat the mixture to reflux for one hour.[1][7]
-
After one hour, remove the heat source and allow the mixture to cool to room temperature.
-
A light brown solid will precipitate out of the solution.[1]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with water.[7]
-
Dry the collected solid in an oven at 110 °C to obtain the final product.[1]
Expected Yield: 83%[1]
Characterization:
-
Melting Point: 134-136 °C[1]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.78 (br. s, 1H), 6.90-6.87 (m, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.68 (d, J = 6.0 Hz, 1H), 3.99 (s, 2H).[1]
-
ESI-MS: m/z 149 (M+1).[1]
Protocol 2: Synthesis of 3,4-dihydro-1H-quinoxalin-2-ones via Reductive Cyclization of N-(o-nitroaryl)amino Esters
This method is particularly useful for the synthesis of enantiopure 3,4-dihydro-1H-quinoxalin-2-ones starting from naturally occurring amino acids.[8][9]
Materials:
-
N-(o-nitroaryl)amino ester
-
Iron powder (Fe) or Zinc powder (Zn)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend the N-(o-nitroaryl)amino ester (0.8 mmol) in a mixture of ethyl acetate (6 mL) and a saturated aqueous solution of ammonium chloride (6 mL).[9]
-
To the stirred suspension, add iron powder (6.0 equivalents).[9]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the iron catalyst.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Protocol 3: Synthesis of 3,4-dihydro-1H-quinoxalin-2-ones via Palladium-Catalyzed Intramolecular N-Arylation
This modern approach allows for the synthesis of a diverse range of substituted quinoxalinones and is often carried out using microwave irradiation to accelerate the reaction.[10][11]
Materials:
-
N-(2-bromoaryl)acetamide derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Toluene or other suitable solvent
-
Microwave reactor vial
-
Microwave reactor
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add the N-(2-bromoaryl)acetamide derivative, palladium(II) acetate (catalytic amount), a suitable phosphine ligand, and a base.
-
Add the appropriate solvent (e.g., toluene).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired this compound derivative.
Data Presentation
The following tables summarize quantitative data for different synthetic approaches to this compound and its derivatives, allowing for easy comparison of the methodologies.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Condensation | o-Phenylenediamine, Chloroacetic acid | aq. NH₃ | Water | Reflux | 1 h | 83 | [1][7] |
| Reductive Cyclization | N-(o-nitroaryl)amino esters | Fe, aq. NH₄Cl | EtOAc/Water | Room Temp. | Varies | Good to High | [9] |
| Pd-Catalyzed N-Arylation | N-(2-bromoaryl)acetamides | Pd(OAc)₂, Ligand, Base | Toluene | Microwave | Varies | High | [10][11] |
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of this compound via condensation.
Caption: Workflow for reductive cyclization to form 3,4-dihydro-1H-quinoxalin-2-ones.
Signaling Pathways
This compound derivatives have been shown to inhibit several protein kinases involved in cell signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The diagrams below illustrate the points of inhibition within these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis signal-regulating kinase 1 in stress and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. PIM Kinases as Potential Biomarkers and Therapeutic Targets in Inflammatory Arthritides [mdpi.com]
- 7. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of 3,4-dihydro-1H-quinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of 3,4-dihydro-1H-quinoxalin-2-one and its derivatives. Detailed protocols for the major analytical methods are included to facilitate experimental setup and data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural characterization of this compound derivatives. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule. Together, these techniques allow for the complete assignment of the molecular structure.
Quantitative Data Summary: ¹H and ¹³C NMR
The following table summarizes typical chemical shift ranges for the core structure of this compound. Note that these values can be influenced by the solvent and the nature of substituents on the aromatic ring or at the N1 and N4 positions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C3-H₂ | ~3.3 - 4.6 (singlet or AB quartet) | ~30 - 50 |
| N4-H | ~5.8 - 7.0 (broad singlet) | - |
| Aromatic-H | ~6.6 - 8.4 (multiplets) | ~115 - 150 |
| C2=O | - | ~151 - 168 |
| N1-H | ~10.0 - 11.0 (broad singlet) | - |
Note: Data compiled from various literature sources.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation: a. Weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and the presence of exchangeable N-H protons. c. Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. e. Cap the NMR tube securely.
2. Instrument Parameters (300-500 MHz Spectrometer): a. ¹H NMR:
- Number of scans: 8-16
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Spectral width: 0-12 ppm b. ¹³C NMR:
- Number of scans: 1024-4096 (or more for dilute samples)
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Spectral width: 0-200 ppm
- Proton decoupling: Broadband decoupling (e.g., Waltz16)
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the coupling patterns (multiplicity) to deduce proton connectivity.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental formula.
Quantitative Data Summary: ESI-MS
| Compound | Molecular Formula | Ion Type | Calculated m/z |
| This compound | C₈H₈N₂O | [M+H]⁺ | 149.0715 |
| Substituted Derivatives | Varies | [M+H]⁺ | Varies |
Note: The observed m/z in HRMS should be within a few ppm of the calculated value.
Experimental Protocol: ESI-MS
1. Sample Preparation: a. Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent, typically methanol or acetonitrile. b. The addition of a small amount (0.1%) of formic acid to the solvent can aid in protonation and improve signal intensity in positive ion mode. c. Ensure the sample is fully dissolved and free of particulates.
2. Instrument Parameters (ESI source): a. Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion. b. Capillary Voltage: 3.0 - 4.5 kV c. Cone Voltage: 20 - 50 V (can be optimized to minimize in-source fragmentation) d. Desolvation Gas (N₂): Flow rate of 500 - 800 L/hr e. Desolvation Temperature: 250 - 450 °C f. Source Temperature: 100 - 150 °C g. Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-1000).
3. Data Analysis: a. Identify the peak corresponding to the [M+H]⁺ ion. b. For HRMS data, compare the measured exact mass to the calculated mass for the expected elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for N-H stretching (both amine and amide), C=O stretching (amide), and aromatic C=C and C-H stretching are expected. This technique is particularly useful for confirming the presence of the core quinoxalinone structure.
Quantitative Data Summary: FTIR
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (Amide) | Stretching | 3100 - 3300 (often broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide) | Stretching | 1650 - 1690 (strong) |
| C=C (Aromatic) | Stretching | 1450 - 1620 |
Note: Data compiled from various literature sources.[1]
Experimental Protocol: KBr Pellet Method
1. Sample and KBr Preparation: a. Dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-4 hours to remove absorbed moisture. Store the dried KBr in a desiccator. b. Weigh approximately 1-2 mg of the solid this compound sample. c. Weigh approximately 100-200 mg of the dried KBr.
2. Grinding and Mixing: a. In a clean agate mortar and pestle, grind the sample to a fine powder. b. Add the KBr to the mortar and grind the mixture thoroughly for several minutes to ensure a homogenous distribution of the sample within the KBr matrix. The final mixture should be a very fine, uniform powder.
3. Pellet Formation: a. Assemble the pellet die. Transfer the ground mixture into the die. b. Place the die into a hydraulic press. c. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. Applying a vacuum to the die during pressing can help to remove trapped air and improve pellet transparency.
4. Analysis: a. Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment. c. Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a cornerstone technique for assessing the purity of this compound and its derivatives. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode of separation for these compounds. By monitoring the elution profile with a UV detector, impurities can be identified and quantified. This method is also crucial for monitoring reaction progress and for the purification of compounds.[2]
Quantitative Data Summary: HPLC
| Parameter | Typical Value/Range |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Modifier | 0.1% Formic Acid or Phosphoric Acid |
| Detection | UV at ~254 nm or ~280 nm |
| Retention Time | Dependent on the specific derivative and conditions |
Experimental Protocol: Reversed-Phase HPLC
1. Sample and Mobile Phase Preparation: a. Mobile Phase A: Deionized water with 0.1% formic acid. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Filter both mobile phases through a 0.45 µm filter and degas them (e.g., by sonication) before use. d. Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. e. Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).
2. Instrument Parameters: a. Column: C18, 4.6 x 150 mm, 5 µm particle size. b. Flow Rate: 1.0 mL/min. c. Injection Volume: 10-20 µL. d. Column Temperature: 25-30 °C. e. UV Detector Wavelength: 254 nm. f. Gradient Elution (Example):
- 0-2 min: 10% B
- 2-15 min: Linear gradient from 10% B to 90% B
- 15-18 min: Hold at 90% B
- 18-20 min: Return to 10% B
- 20-25 min: Re-equilibration at 10% B
3. Data Analysis: a. Integrate the peak areas in the chromatogram. b. Purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: General analytical workflow for compound characterization.
Caption: JNK3 signaling pathway and point of inhibition.
References
Application Notes and Protocols for Cell-Based Assays to Determine Quinoxalinone Derivative Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] A critical step in the preclinical evaluation of these compounds is the robust assessment of their cytotoxic effects on cancer cells. This document provides detailed application notes and standardized protocols for a panel of essential cell-based assays to quantify the cytotoxicity of novel quinoxalinone derivatives. The assays described herein—MTT, Lactate Dehydrogenase (LDH), and apoptosis assays—offer a multi-faceted approach to evaluating cell viability, membrane integrity, and the mechanism of cell death. Adherence to these standardized protocols will ensure the generation of reproducible and comparable data, facilitating the identification and characterization of promising quinoxalinone-based therapeutic agents.
Data Presentation: Comparative Cytotoxicity of Quinoxalinone Derivatives
The cytotoxic potential of quinoxalinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. A lower IC50 value is indicative of higher cytotoxic potency.[4] The following table summarizes the cytotoxic activity of various quinoxalinone derivatives against a range of human cancer cell lines, providing a comparative reference for newly synthesized compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Quinoxalinone A | MCF-7 (Breast) | 2.2 | Doxorubicin | 0.8 |
| A549 (Lung) | 2.7 | Cisplatin | 5.2 | |
| HCT-116 (Colon) | 4.4 | 5-Fluorouracil | 4.9 | |
| Quinoxalinone B | HepG2 (Liver) | 9.8 | Sorafenib | 5.5 |
| PC-3 (Prostate) | 7.5 | Docetaxel | 0.01 | |
| Quinoxalinone C | HeLa (Cervical) | 2.61 | Doxorubicin | 1.1 |
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 9 | Doxorubicin | Not Specified | |
| Compound VIIIa | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | Doxorubicin | Not Specified |
| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 | Doxorubicin | Not Specified |
| Compound 4m | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 4b | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| N-allyl quinoxaline (Compound 8) | A549 (Lung) | 0.86 | Sorafenib | 0.056 (EGFR), 0.049 (VEGFR2) |
| MCF-7 (Breast) | 1.06 | Sorafenib | Not Specified |
Note: The data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.[4]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[6]
-
Quinoxalinone derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent: 5 mg/mL stock solution in sterile PBS
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[6]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2). During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6] The plate can be placed on an orbital shaker for a few minutes to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon membrane damage, which occurs during necrosis or late-stage apoptosis.[9]
-
Quinoxalinone derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium (low serum, e.g., 1% is recommended)[9]
-
LDH Cytotoxicity Assay Kit (containing LDH Reaction Buffer, Dye Solution, and Lysis Solution)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density determined experimentally for the specific cell line in 100 µL of low-serum medium.
-
Compound Treatment: Add 10 µL of the quinoxalinone derivatives at various concentrations to the respective wells.
-
Controls:
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired exposure time.
-
Preparation of LDH Reaction Mixture: Immediately before use, prepare the LDH reaction mixture by combining the LDH Reaction Buffer and LDH Dye Solution according to the kit manufacturer's instructions. Protect the mixture from light.[9]
-
LDH Reaction: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate. Add the prepared LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Apoptosis Assays
A primary mechanism of action for many quinoxalinone derivatives is the induction of apoptosis, or programmed cell death.[10] Key events in apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for PS and is used to identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[10]
-
Quinoxalinone derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
Cell Treatment: Culture cells and treat them with the quinoxalinone derivative at the desired concentration and for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorophore, allowing for the quantification of enzyme activity.
-
Quinoxalinone derivatives
-
Cancer cell lines of interest
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with quinoxalinone derivatives as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations: Workflows and Signaling Pathways
Caption: Generalized workflow for cytotoxicity assessment.
Caption: p53-mediated apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V-Fluorescent Dye conjugated Apoptosis Assay for apoptotic cells [gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4-dihydro-1H-quinoxalin-2-one Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3,4-dihydro-1H-quinoxalin-2-one.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolve them.
Q1: I am experiencing very low or no product yield. What are the potential causes and how can I troubleshoot this?
Low or no yield is a frequent issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Reagent Quality: The purity of starting materials, particularly o-phenylenediamine, is critical. Oxidation of the diamine, indicated by a change in color from colorless/light yellow to dark brown/black, can significantly impede the reaction.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are pivotal. The reaction of o-phenylenediamine with chloroacetic acid or its derivatives typically requires heating. Insufficient temperature or reaction time can lead to incomplete conversion.
-
pH Control: The cyclization step is often sensitive to pH. For the reaction involving chloroacetic acid, the in situ formation of the acid chloride or the condensation can be pH-dependent.
Below is a troubleshooting workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I improve purity?
Impurity often arises from side reactions or incomplete reactions.
-
Common Side Products: The primary side products can include N,N'-bis(chloroacetyl)-1,2-phenylenediamine from the double acylation of o-phenylenediamine, and various polymeric materials. The formation of these is often favored by incorrect stoichiometry or reaction conditions.
-
Improving Purity:
-
Stoichiometry: Use a precise 1:1 molar ratio of o-phenylenediamine to the acylating agent (e.g., chloroacetyl chloride). An excess of the acylating agent can lead to di-acylation.
-
Controlled Addition: Add the acylating agent slowly and at a controlled temperature (often 0-5 °C) to minimize side reactions.
-
Purification: Recrystallization is the most common method for purification. Experiment with different solvent systems (e.g., ethanol, ethanol/water, ethyl acetate) to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor. Column chromatography can also be employed for difficult separations.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
The most widely employed method is the condensation of o-phenylenediamine with a two-carbon electrophile, typically chloroacetic acid or one of its derivatives like chloroacetyl chloride or ethyl chloroacetate. The reaction generally proceeds in two conceptual steps: N-acylation followed by an intramolecular cyclization. Using a base such as sodium bicarbonate or triethylamine is common to neutralize the HCl generated during the reaction.
Troubleshooting low yield in quinoxalinone synthesis
Welcome to the Technical Support Center for quinoxalinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my quinoxalinone synthesis consistently low?
Low yields in quinoxalinone synthesis can arise from several factors, ranging from reaction conditions to the purity of starting materials. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the o-phenylenediamine and the α-dicarbonyl compound can limit the yield.
-
Solution: Ensure an equimolar (1:1) ratio of the reactants for optimal results.[1]
-
-
Impurities in Starting Materials: The purity of your starting materials, such as the o-phenylenediamine and the 1,2-dicarbonyl compound, is critical.[2] Impurities can lead to side reactions and lower the yield of the desired product.[1][2]
-
Solution: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Presence of Electron-Withdrawing Groups: If your substituted o-phenylenediamine contains strong electron-withdrawing groups, this can decrease the nucleophilicity of the amine groups, leading to lower yields and longer reaction times.[1]
-
Solution: More forcing reaction conditions, such as higher temperatures or the use of a catalyst, may be necessary to drive the reaction forward.[1]
-
-
Oxidation of Starting Materials: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities.[1]
-
Solution: To prevent oxidation, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Troubleshooting Guide
Issue 1: Low Product Yield
If you are experiencing low yields, the following decision tree can help you diagnose and resolve the issue.
Issue 2: Formation of Side Products
Q2: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxalinone. What is causing this and how can I prevent it?
The formation of a benzimidazole byproduct is a common issue, often arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity in your 1,2-dicarbonyl compound.[3]
-
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[3]
-
Optimize Catalyst: Experiment with different catalysts, as some may favor the formation of the desired quinoxalinone over the benzimidazole byproduct.[3]
-
Q3: I am observing the formation of a quinoxaline N-oxide. How can this be avoided?
Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring. This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.[3]
-
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.[3]
-
Control the Atmosphere: Reactions run in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[3]
-
Data Presentation: Optimizing Reaction Conditions
The choice of solvent and catalyst can significantly impact the yield of quinoxalinone synthesis. The following table summarizes the effect of different conditions on the synthesis of 2,3-diphenylquinoxaline.
| Entry | o-Phenylenediamine (mmol) | Benzil (mmol) | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | 1 | 1 | None | Toluene | 120 | - |
| 2 | 1 | 1 | Al | Toluene | 120 | - |
| 3 | 1 | 1 | AlCuMoVP | Toluene | 120 | 92 |
| 4 | 1 | 1 | AlFeMoVP | Toluene | 120 | 80 |
Data adapted from a study on supported molybdophosphovanadates as catalysts.[4]
Experimental Protocols
General Procedure for the Synthesis of 6,7-Dichloroquinoxaline-2,3-dione
A common method for the synthesis of quinoxaline-2,3-diones involves the condensation of an o-phenylenediamine with oxalic acid.[1]
-
Reactant Grinding: In a mortar, thoroughly grind a mixture of 4,5-dichloro-1,2-phenylenediamine (1 mmol, 0.177 g) and oxalic acid dihydrate (1 mmol, 0.126 g) with a pestle at room temperature in an open atmosphere.[1]
-
Reaction: The reaction progress can be monitored by TLC.
-
Product Isolation: Add 100 mL of water to the reaction mixture.
-
Crystallization: Allow the solution to stand at room temperature for the product to crystallize.
-
Purification: Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.[1]
Purification Protocol: Recrystallization
Recrystallization is a widely used method for purifying solid quinoxalinone derivatives.[2]
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol).[2]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic pathway for the formation of quinoxalinones from o-phenylenediamines and α-dicarbonyl compounds.
References
Technical Support Center: Purification of 3,4-Dihydro-1H-quinoxalin-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-dihydro-1H-quinoxalin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials such as o-phenylenediamine and chloroacetic acid, the oxidized product quinoxalin-2(1H)-one, and colored polymeric byproducts formed during the reaction. The formation of the oxidized quinoxalinone can be more prevalent if a base is not used during the synthesis.[1]
Q2: Which purification techniques are most effective for this compound?
The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: What is a good solvent system for the recrystallization of this compound?
Ethanol or a mixed solvent system of ethanol and water is often effective for the recrystallization of quinoxalinone derivatives.[2][3] The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.
Q4: What is a suitable mobile phase for column chromatography of this compound?
A common mobile phase for purifying quinoxalinone derivatives is a mixture of ethyl acetate and n-hexane.[4] For the parent this compound, a gradient elution starting with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increasing the polarity is recommended. A 30% ethyl acetate in n-hexane mixture has been used for derivatives.[4]
Q5: My purified product is still colored. How can I remove the color?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step.[5] The charcoal adsorbs the colored, often large and aromatic, impurity molecules.[6] It is crucial to remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize.[5] Alternatively, reversed-phase flash chromatography can be an effective method for separating colored impurities.[7]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product loss during recrystallization | - Ensure you are using the minimum amount of hot solvent to dissolve the product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product. |
| Product instability on silica gel | - Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel. Consider using deactivated silica gel (flushed with a solvent system containing 1-3% triethylamine) or an alternative stationary phase like neutral alumina. |
| Incorrect fraction collection during column chromatography | - Monitor the elution closely using Thin Layer Chromatography (TLC). Collect smaller fractions and analyze them before combining to ensure no product is discarded with the impurities. |
Issue 2: Product "Oils Out" During Recrystallization
| Possible Cause | Suggested Solution |
| The melting point of the compound is lower than the boiling point of the solvent. | - This can happen if the crude product is highly impure, leading to significant melting point depression.[8] - Try using a lower-boiling point solvent or a different solvent system. |
| The solution is cooling too rapidly. | - Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor the formation of an oil over crystals.[9] |
| The concentration of the solute is too high. | - Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent. Then, allow it to cool slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[5] |
Issue 3: Co-elution of Impurities in Column Chromatography
| Possible Cause | Suggested Solution |
| Poor separation with the chosen eluent. | - Optimize the solvent system using TLC with different ratios of ethyl acetate and hexane, or try other solvent systems like dichloromethane/methanol. The goal is to maximize the difference in Rf values between your product and the impurities. |
| Column overloading. | - Use an appropriate ratio of crude product to silica gel, typically ranging from 1:30 to 1:100 by weight. Overloading the column leads to poor separation. |
| The impurity has very similar polarity to the product. | - If column chromatography is insufficient, consider preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution.[2] |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Solvents/Mobile Phase | Expected Purity | Expected Yield | Best For |
| Recrystallization | Ethanol, Ethanol/Water | >98% (for crystalline solids) | 60-90% | Removing small amounts of impurities from a solid crude product. |
| Column Chromatography | Ethyl Acetate/Hexane gradient | >99% | 70-95% | Separating complex mixtures or when impurities have similar solubility to the product. |
Note: Expected purity and yield are estimates and can vary significantly based on the quality of the crude product.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a good single solvent. If it is sparingly soluble, heat the mixture. If it dissolves when hot, ethanol is a suitable solvent. If it is too soluble in ethanol, an ethanol/water solvent pair may be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol (or an ethanol/water mixture) to completely dissolve the solid with gentle heating and swirling.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various ethyl acetate/hexane mixtures (e.g., 1:9, 2:8, 3:7) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting decision tree for purification of this compound.
References
- 1. Research Portal [scholars.csus.edu]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Solubility of 3,4-dihydro-1H-quinoxalin-2-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges associated with 3,4-dihydro-1H-quinoxalin-2-one derivatives. These heterocyclic compounds are a promising scaffold in medicinal chemistry, but their inherent physicochemical properties often lead to poor aqueous solubility, hindering their therapeutic development.[1]
This guide offers a series of frequently asked questions (FAQs) and detailed troubleshooting advice in a user-friendly question-and-answer format. It includes structured data tables for easy comparison of solubility enhancement techniques, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative has very low aqueous solubility. What are the primary reasons for this?
A1: The low aqueous solubility of this compound derivatives often stems from a combination of factors inherent to their molecular structure. The planar and rigid bicyclic quinoxalinone core can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome.[1] Additionally, the presence of lipophilic substituents can further decrease affinity for aqueous media.
Q2: What are the initial steps I should take to improve the solubility of my compound?
A2: A logical, stepwise approach is recommended to efficiently address solubility issues. Initially, focus on simple and rapid methods before moving to more complex formulation strategies. Key initial steps include:
-
pH Modification: If your derivative possesses ionizable groups (acidic or basic), altering the pH of the solution can significantly increase solubility. For weakly acidic compounds, increasing the pH will lead to salt formation and enhanced solubility.
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous environment.[2][3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[4] Techniques like micronization are a common starting point.[2]
Q3: Salt formation is often suggested for ionizable compounds. How effective is this for this compound derivatives?
A3: Salt formation is a highly effective strategy for improving the solubility of ionizable this compound derivatives.[4] For derivatives with acidic protons, reacting them with a suitable base to form a salt can lead to a dramatic increase in aqueous solubility. For example, the disodium salt of the related compound NBQX is significantly more water-soluble than the parent compound.[4] The selection of the appropriate salt form is crucial and should be guided by factors such as the pKa of the drug, the desired pH of the final formulation, and the stability of the resulting salt.
Q4: I'm considering formulation approaches. What are the most common and effective techniques for this class of compounds?
A4: Several formulation strategies can significantly enhance the solubility and dissolution rate of this compound derivatives without chemically modifying the molecule.[4] These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level.[4] This can be achieved through methods like solvent evaporation or hot-melt extrusion. The carrier enhances the wettability and dissolution of the drug.
-
Nanonization (Nanosuspensions): Reducing the particle size to the nanometer range drastically increases the surface area, leading to a higher dissolution velocity.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble quinoxalinone derivative, forming an inclusion complex with improved aqueous solubility.[4]
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in solubility that can be achieved with different techniques. The values presented are illustrative and the actual enhancement will depend on the specific derivative and experimental conditions.
| Technique | Fold Increase in Solubility (Approximate) | Key Considerations |
| pH Adjustment (Salt Formation) | 10 to >1000 | Requires an ionizable group on the molecule. |
| Co-solvents | 2 to 100 | The choice of co-solvent and its concentration are critical. |
| Solid Dispersions | 5 to 200 | The selection of the carrier and the drug-to-carrier ratio are important parameters. |
| Nanonization | 5 to 50 | Focuses on increasing the dissolution rate. |
| Cyclodextrin Complexation | 2 to 100 | Dependent on the fit between the drug molecule and the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a this compound derivative with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the this compound derivative and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both the drug and the carrier in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film or mass is formed.
-
Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of a Nanosuspension by Pearl Milling
This protocol provides a general procedure for preparing a nanosuspension, which can be adapted for this compound derivatives.
Materials:
-
This compound derivative (1% w/v)
-
Stabilizer (e.g., Poloxamer 407)
-
Wetting agent (e.g., Glycerol, 2.2% w/v)
-
Milling media (e.g., Zirconium oxide beads)
-
Purified water
-
High-speed stirrer or pearl mill
Procedure:
-
Prepare an aqueous solution containing the wetting agent (glycerol) and the desired concentration of the stabilizer (Poloxamer 407).
-
Disperse the powdered this compound derivative into the aqueous solution to form a coarse pre-dispersion.
-
Add the zirconium oxide beads to the pre-dispersion in a suitable milling chamber.
-
Mill the suspension at a high speed for a specified duration (e.g., several hours), with cooling to prevent overheating.
-
Monitor the particle size of the suspension periodically using a suitable particle size analyzer until the desired nanometer range is achieved.
-
Separate the nanosuspension from the milling media.
-
Store the nanosuspension under appropriate conditions to prevent agglomeration.
Visualizations
Signaling Pathway
Many this compound derivatives have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and inflammatory responses.[4] Understanding the JNK3 signaling pathway is crucial for researchers working with these compounds.
Caption: Simplified JNK3 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for enhancing and evaluating the solubility of a poorly soluble this compound derivative.
Caption: A general workflow for the solubility enhancement and evaluation of this compound derivatives.
Troubleshooting Logic
This diagram provides a logical decision-making process for troubleshooting common solubility issues encountered during experiments.
Caption: A decision tree for troubleshooting low solubility of this compound derivatives.
References
Technical Support Center: Synthesis of 3,4-dihydro-1H-quinoxalin-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,4-dihydro-1H-quinoxalin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the condensation reaction between o-phenylenediamine and an α-haloacetic acid derivative, such as chloroacetic acid or ethyl bromoacetate.[1][2] The reaction typically proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the desired product.[1]
Q2: My reaction is producing a significant byproduct that appears to be an oxidized version of my target molecule. What is this compound and why is it forming?
A2: The common oxidized byproduct is 1H-quinoxalin-2-one . This side product forms when the desired this compound undergoes oxidation. The formation of this impurity is often promoted by the presence of atmospheric oxygen, especially under neutral or acidic conditions.[1]
Q3: How can I minimize the formation of the oxidized 1H-quinoxalin-2-one byproduct?
A3: Several strategies can be employed:
-
Use of a Base: Incorporating a base into the reaction mixture can control the selectivity and favor the formation of the desired cyclized product. Pyridine has been shown to be effective in promoting the synthesis of this compound.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as argon or nitrogen, will minimize contact with atmospheric oxygen, thereby reducing the rate of oxidation.[2]
-
Control of Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can increase the likelihood of oxidation. Monitor the reaction progress by TLC to determine the optimal endpoint.
Q4: I am experiencing low yields. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the α-haloacetate can lead to competing side reactions, reducing the yield of the desired product.[3] Ensure the purity of your reagents before starting the reaction.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The choice of solvent can significantly influence the reaction outcome.[3] It is advisable to screen different solvents and temperatures to find the optimal conditions for your specific substrates.
-
Incomplete Reaction: The reaction may not have gone to completion. Use TLC to monitor the consumption of the starting materials.
-
Product Degradation: The product itself might be unstable under the reaction or workup conditions. Ensure the workup procedure is not overly harsh (e.g., exposure to strong acids or bases for prolonged periods).
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of oxidized byproduct (1H-quinoxalin-2-one) | 1. Reaction conducted in the presence of air. 2. Absence of a suitable base.[1] | 1. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain it under a positive pressure. 2. Add a base like pyridine to favor the desired cyclization over oxidation.[1] |
| Low overall yield | 1. Impure starting materials.[3] 2. Suboptimal solvent or temperature. 3. Inefficient cyclization. | 1. Recrystallize or purify the o-phenylenediamine and distill the α-haloacetate if necessary. 2. Screen different solvents (e.g., ethanol, DMF, water) and optimize the reaction temperature. 3. Ensure an appropriate base is used to facilitate the intramolecular cyclization step. |
| Formation of multiple unidentified spots on TLC | 1. Polymerization of starting materials or intermediates. 2. Reaction with impurities in the solvent or reagents. 3. Decomposition of the product. | 1. Consider running the reaction at a lower concentration or temperature. 2. Use high-purity, dry solvents. 3. Optimize the workup procedure to be as mild and quick as possible. Purify the crude product promptly via column chromatography or recrystallization.[4] |
Effect of Reaction Conditions on Product Selectivity
The following table summarizes how key reaction parameters can influence the product distribution, based on qualitative findings in the literature.
| Parameter | Condition | Effect on Product Outcome | Reference |
| Base | Pyridine added | Favors the formation of the desired this compound. | [1] |
| No base added | Leads to an increase in the oxidized 1H-quinoxalin-2-one form. | [1] | |
| Aqueous Ammonia | Can be used effectively in aqueous media to achieve good yields. | [2] | |
| Atmosphere | Inert (Argon/Nitrogen) | Minimizes the formation of the oxidized byproduct. | [2] |
| Air | Promotes the oxidation of the product to 1H-quinoxalin-2-one. | [1] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from a reported synthesis.[2]
Materials:
-
o-phenylenediamine (10.0 g, 92 mmol)
-
Chloroacetic acid (8.7 g, 92 mmol)
-
Aqueous ammonia (33%, 10 mL)
-
Water (80 mL)
Procedure:
-
Combine o-phenylenediamine, chloroacetic acid, and aqueous ammonia in 80 mL of water in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain this temperature for one hour, with stirring.
-
After one hour, remove the heat source and allow the mixture to cool to room temperature.
-
Upon cooling, a light brown solid should precipitate out of the solution.
-
Collect the solid product by filtration under reduced pressure.
-
Dry the collected solid at 110 °C to obtain the final product, this compound.
Expected Yield: ~83%[2]
Visual Guides
Reaction Pathways
Caption: Main vs. Side Reaction Pathways in Synthesis.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common issues.
Parameter-Outcome Relationships
Caption: Relationship between key parameters and reaction outcomes.
References
Technical Support Center: Optimizing N-Alkylation of Quinoxalinones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of quinoxalinones. Our aim is to help you navigate common experimental challenges and optimize your reaction conditions for successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of quinoxalinones in a question-and-answer format.
Q1: My reaction is resulting in low to no yield of the desired N-alkylated product. What are the likely causes and how can I improve the yield?
A1: Low yields in N-alkylation of quinoxalinones can stem from several factors:
-
Inappropriate Base: The choice of base is critical for the deprotonation of the quinoxalinone nitrogen. If the base is too weak, the reaction may not proceed efficiently. Consider switching to a stronger base.
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Aprotic polar solvents are generally preferred.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.
-
Purity of Starting Materials: Impurities in the quinoxalinone or the alkylating agent can interfere with the reaction. Ensure your starting materials are pure.
Troubleshooting Steps:
-
Optimize the Base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).
-
Screen Solvents: Experiment with different aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) to find the optimal one for your specific substrates.
-
Adjust the Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
-
Purify Reactants: Ensure the quinoxalinone and alkylating agent are pure and dry before starting the reaction.
Q2: I am observing a significant amount of C3-alkylation instead of the desired N-alkylation. How can I improve the regioselectivity?
A2: The C3 position of the quinoxalinone ring is also susceptible to alkylation, leading to undesired side products. Several factors can influence the regioselectivity of the reaction.
Strategies to Favor N-Alkylation:
-
Choice of Reaction Conditions: Many modern methods, particularly those involving visible-light photoredox catalysis, are specifically designed to promote C3-alkylation.[1][2][3][4][5][6][7][8][9][10][11][12] To favor N-alkylation, consider more "classical" conditions, such as using a strong base in an aprotic polar solvent.
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the N/C alkylation ratio. For example, in the closely related quinazolinone system, the use of potassium carbonate in DMF has been shown to favor N-alkylation.[13]
-
Protecting Groups: If C3-alkylation remains a persistent issue, consider protecting the C3 position prior to N-alkylation, although this adds extra steps to your synthesis.
Q3: My reaction is producing a mixture of mono- and di-alkylated products. How can I prevent over-alkylation?
A3: Over-alkylation can occur if the mono-alkylated product is more reactive than the starting quinoxalinone.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the quinoxalinone relative to the alkylating agent to favor mono-alkylation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-alkylated product is predominantly formed. Lowering the reaction temperature can also help to reduce the rate of the second alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it, thereby disfavoring di-alkylation.
Frequently Asked Questions (FAQs)
Q: What are the most common bases used for the N-alkylation of quinoxalinones?
A: The choice of base is critical and depends on the specific quinoxalinone and alkylating agent. Commonly used bases include:
- Potassium carbonate (K₂CO₃)
- Cesium carbonate (Cs₂CO₃)
- Sodium hydride (NaH)
- Potassium tert-butoxide (t-BuOK)
Q: Which solvents are recommended for this reaction?
A: Aprotic polar solvents are generally the best choice for N-alkylation reactions as they can dissolve the reactants and facilitate the Sₙ2 reaction. Recommended solvents include:
- Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Acetonitrile (MeCN)
- Tetrahydrofuran (THF)
Q: Are there any catalytic methods for the N-alkylation of quinoxalinones?
A: While many recent catalytic methods focus on C3-alkylation, copper-catalyzed N-alkylation has been reported for a variety of N-nucleophiles and may be applicable to quinoxalinones.[14] These methods often offer milder reaction conditions.
Q: When should I consider using a protecting group strategy?
A: A protecting group strategy might be necessary when:
- You have other reactive functional groups in your molecule that could compete in the alkylation reaction.
- You are struggling with achieving the desired regioselectivity (N- vs. C3-alkylation). The use of a protecting group for the C3-position can ensure exclusive N-alkylation.
Data Presentation
Table 1: Effect of Base on the N-Alkylation of Quinoxalin-4(3H)-one with Benzyl Chloride
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-alkylated product (%) |
| 1 | K₂CO₃ | DMF | 100 | 3 | 82 |
| 2 | Cs₂CO₃ | DMF | 100 | 3 | 81 |
| 3 | NaH | DMF | 100 | 3 | 77.8 |
Data adapted from a study on the analogous quinazolin-4(3H)-one system.[13]
Experimental Protocols
Protocol 1: Classical N-Alkylation of Quinoxalinone using an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a quinoxalinone using an alkyl halide and a carbonate base.
Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the quinoxalin-2(1H)-one, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated quinoxalinone.
Visualizations
Caption: Experimental workflow for optimizing N-alkylation of quinoxalinones.
Caption: Regioselectivity in the alkylation of quinoxalinones.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxalinone synthesis [organic-chemistry.org]
- 5. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Alkylation of quinoxalin-2(1H)-ones using phosphonium ylides as alkylating reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The visible-light-triggered regioselective alkylation of quinoxalin-2(1H)-ones via decarboxylation coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Visible-light induced decarboxylative alkylation of quinoxalin-2(1H)-ones at the C3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Refinement of Crystallization Methods for Quinoxalinone Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their crystallization methods for quinoxalinone analogs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of quinoxalinone analogs in a question-and-answer format.
Q1: My quinoxalinone analog is "oiling out" of the solution instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1] This often happens if the melting point of your compound is lower than the boiling point of the solvent or if there are significant impurities.[1][2] Here are several strategies to address this:
-
Increase the Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved at the initial high temperature.[3]
-
Lower the Crystallization Temperature: Try cooling the solution more slowly and to a lower final temperature.
-
Change the Solvent System: Experiment with a different solvent or a mixture of solvents. If you are using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the heated solution until it becomes slightly cloudy, then add a few drops of the good solvent to redissolve the precipitate before cooling.[4]
-
Charcoal Treatment: If you suspect impurities are the cause, you can add activated charcoal to the hot solution to adsorb them, followed by hot filtration before cooling.[4]
Q2: I am not getting any crystals, even after cooling the solution for an extended period. What steps can I take to induce crystallization?
A2: The absence of crystal formation is a common issue and can often be resolved by promoting nucleation. Here are some techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of your compound from a previous experiment, add it to the supersaturated solution to act as a "seed" for further crystal growth.[2]
-
Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated.[2][3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Drastic Cooling: Place the flask in an ice bath or a freezer to induce rapid crystallization. Be aware that this may lead to the formation of smaller, less pure crystals.[5]
Q3: The yield of my crystallized quinoxalinone analog is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[3] Consider the following to improve your yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3]
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. Placing the flask in an ice bath after it has cooled to room temperature can help.
-
Check the Mother Liquor: To confirm if a significant amount of product is still in the solution, take a small sample of the mother liquor and evaporate the solvent. If a substantial amount of solid remains, it may be worth concentrating the mother liquor and cooling it again to obtain a second crop of crystals.[3]
Q4: The crystals I obtained are colored or appear impure. How can I improve their purity?
A4: The goal of crystallization is purification, so obtaining impure crystals can be frustrating. Here are some tips to enhance purity:
-
Recrystallization: Perform a second crystallization using the crystals you obtained. Dissolve them in the minimum amount of hot solvent and repeat the cooling process.
-
Activated Charcoal: As mentioned for "oiling out," using activated charcoal can effectively remove colored impurities.[4]
-
Slow Down Crystal Growth: Rapid crystal growth can trap impurities within the crystal lattice.[3] To slow down the process, you can use a slightly larger volume of solvent or allow the solution to cool more slowly by insulating the flask.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization methods for quinoxalinone analogs?
A1: The most frequently employed methods for crystallizing quinoxalinone analogs are:
-
Slow Evaporation: The compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over time, leading to a gradual increase in concentration and crystal formation.[6]
-
Slow Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature and then slowly cooled to induce crystallization.[7]
-
Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container that contains a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and causing crystals to form.[8]
Q2: How do I select an appropriate solvent for crystallizing my quinoxalinone analog?
A2: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] You may need to screen several solvents to find the best one. A good starting point is to use solvents that have been successful for similar quinoxalinone structures. Common solvents for the recrystallization of quinoxalinone derivatives include ethanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.[9][10]
Q3: What is a mixed solvent system and when should I use it?
A3: A mixed solvent system uses two miscible solvents with different polarities.[7] One solvent should be a "good" solvent in which your compound is highly soluble, and the other should be a "poor" or "anti-solvent" in which your compound has low solubility.[4][7] This approach is useful when no single solvent has the ideal solubility characteristics. You dissolve your compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid, then add a small amount of the "good" solvent to clarify the solution before allowing it to cool.[4]
Q4: How much compound do I need for a successful crystallization experiment?
A4: The amount of compound needed can vary, but for initial screening, you can start with a few milligrams (e.g., 5-10 mg) to test different solvents and conditions.[6] For obtaining a larger quantity of crystalline material, you would scale up accordingly.
Quantitative Data Summary
The following tables provide a summary of reported solvents used for the crystallization of specific quinoxalinone analogs. This data can serve as a starting point for developing your own crystallization protocols.
| Quinoxalinone Analog | Single Solvent for Recrystallization | Reference |
| 2,3-Diphenylquinoxaline | Ethanol | [9] |
| 2,3-Diphenylquinoxaline | Rectified Spirit (Aqueous Ethanol) | [11] |
| 6-substituted, 2,3-diphenyl quinoxalines | Ethyl Acetate | [10] |
| 7-Benzoyl-4-methyltetrazolo[1,5-a]quinoxaline | Not Specified | [12] |
| 3-Methyl-2(1H)quinoxalinones | Acetic Acid/Water (Fractional Crystallization) | [12] |
| Quinoxalinone Analog | Mixed Solvent System for Recrystallization | Reference |
| 7-bromo-2,3-diphenylpyrido[3,2-b]pyrazine | Hexane and Ethyl Acetate | [10] |
| 2-benzyl-6-methylquinazolin-4(3H)-one | Petroleum Ether/Ethyl Acetate (5:1) for purification | Not specified for crystallization |
| 4-benzyl-7,8-dichloropyrrolo[1,2-a]quinoxaline | Petroleum Ether/Ethyl Acetate (25:1) for purification | Not specified for crystallization |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve your quinoxalinone analog (e.g., 10-20 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Ensure the compound is fully dissolved. You may need to gently warm the solution.
-
Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.[9]
-
Place the vial in a vibration-free location and monitor for crystal growth over several hours to days.
Protocol 2: Slow Cooling (Recrystallization)
-
Place the crude quinoxalinone analog in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture to boiling while stirring to dissolve the compound.
-
Continue adding the solvent in small portions until the compound is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[9]
Protocol 3: Vapor Diffusion (Hanging Drop Method)
-
Prepare a reservoir of a volatile "anti-solvent" (e.g., hexane) in the bottom of a well of a crystallization plate or a small beaker.
-
Dissolve your quinoxalinone analog in a minimal amount of a "good" solvent (e.g., toluene) in which it is highly soluble.
-
Place a small drop (a few microliters) of the compound solution on a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir, sealing the well or beaker.
-
The vapor from the anti-solvent will slowly diffuse into the drop, reducing the solubility of your compound and inducing crystallization over time.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the crystallization of quinoxalinone analogs.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. unifr.ch [unifr.ch]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. ijiset.com [ijiset.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Scaling Up Quinoxalinone Synthesis
Welcome to the Technical Support Center for quinoxalinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of quinoxalinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during quinoxalinone synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q: My quinoxalinone synthesis is resulting in a low yield, especially after scaling up. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge in scaling up organic syntheses. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The ideal conditions on a small scale may not translate directly to a larger setup. Key parameters to re-optimize include:
-
Temperature: Inefficient heat transfer in larger reactors can create hot spots, leading to side reactions or decomposition. A controlled, gradual increase in temperature might be necessary to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to degradation can lower the yield.
-
Atmosphere: Some reactions are sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials like o-phenylenediamines.[1]
-
-
Catalyst Inefficiency: The choice and handling of the catalyst are critical.
-
Catalyst Selection: The efficiency of quinoxalinone synthesis can be highly dependent on the catalyst. Consider screening different types of catalysts (e.g., acid catalysts, metal catalysts, or organocatalysts) to find the most effective one for your specific substrates.
-
Catalyst Loading: Inadequate mixing on a larger scale can reduce catalyst efficiency. A modest increase in catalyst loading might be necessary. However, excessive catalyst can sometimes lead to side reactions.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the o-phenylenediamine and the α-dicarbonyl compound, can lead to unwanted side reactions and significantly lower the yield of the desired quinoxalinone. Always ensure the purity of your reactants.
-
Solvent Effects: The solvent can have a significant impact on reaction outcomes. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction. In some cases, solvent-free conditions have been shown to be effective.[2]
Issue 2: Significant Side Product Formation
Q: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?
A: The formation of side products is often linked to reaction conditions and the reactivity of the starting materials.
-
Control of Reaction Temperature: As mentioned, localized overheating can promote side reactions. Ensure uniform heating and efficient stirring.
-
Order of Reagent Addition: In some cases, the order and rate of addition of reagents can influence the reaction pathway. A slow, controlled addition of one reagent to the other can sometimes minimize the formation of undesired products.
-
pH Control: For reactions involving acid or base catalysts, maintaining the optimal pH is crucial. Deviations can lead to alternative reaction pathways.
-
Purity of Reactants: Using highly pure starting materials is essential to avoid side reactions caused by impurities.
Issue 3: Difficulty in Product Purification
Q: The purification of my quinoxalinone derivative is proving to be challenging. What are effective purification strategies?
A: Purification can be a bottleneck, especially when dealing with closely related impurities.
-
Recrystallization: This is often the most effective method for purifying solid quinoxalinone derivatives.
-
Solvent Selection: The key is to find a solvent or solvent system where the quinoxalinone has high solubility at high temperatures and low solubility at room temperature or below, while the impurities remain in solution.[3] Common solvents for recrystallization of quinoxalinones include ethanol, methanol, and mixtures like ethyl acetate/hexane.[4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
-
Silica Gel Column Chromatography: This is a standard technique for separating compounds based on polarity.
-
Solvent System (Eluent): The choice of eluent is critical for good separation. A common starting point for quinoxalinone derivatives is a mixture of petroleum ether and ethyl acetate.[5] The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Compound Adsorption: Quinoxalinones can sometimes adsorb strongly to the acidic silica gel, leading to low recovery. This can be mitigated by deactivating the silica gel with a small amount of triethylamine (1-3%) in the eluent.[5]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations or to achieve very high purity, preparative HPLC is a powerful technique.[4]
Data Presentation: Comparative Synthesis Data
The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction parameters.
Table 1: Comparison of Synthesis Methods for 2,3-Diphenylquinoxaline [6]
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% |
Table 2: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline [7]
| Catalyst | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| None | Toluene | 25 | 120 | 0 |
| Alumina (Support) | Toluene | 25 | 120 | 0 |
| AlFeMoVP on Alumina | Toluene | 25 | 120 | 80 |
| AlCuMoVP on Alumina | Toluene | 25 | 120 | 92 |
Table 3: Effect of Solvent on the Microwave-Assisted Synthesis of 2,3-Diketoquinoxaline [8]
| Solvent | Reaction Time (min) | Yield (%) |
| 1,4-Dioxane | 5 | 92 |
| Ethanol | 6 | 89 |
| Dimethylformamide (DMF) | 6 | 88 |
| Acetonitrile | 8 | 82 |
| Methanol | 10 | 78 |
| Water | 12 | 75 |
Experimental Protocols
This section provides detailed methodologies for key experiments in quinoxalinone synthesis and purification.
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline [6]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in 15 mL of rectified spirit by heating.
-
Add a solution of 1.1 g of o-phenylenediamine in 1 mL of rectified spirit to the hot benzil solution.
-
Reflux the reaction mixture for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Purification by Silica Gel Column Chromatography [4][5]
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude quinoxalinone in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system (e.g., a mixture of petroleum ether and ethyl acetate). The polarity can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (Tlač) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoxalinone.
Visualizations
The following diagrams illustrate key workflows and relationships in quinoxalinone synthesis and troubleshooting.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
Improving selectivity in the synthesis of quinoxalinone regioisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the selective synthesis of quinoxalinone regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing quinoxalinone derivatives?
The most prevalent and classical method for synthesizing quinoxalinones is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound, such as α-ketoacids or their esters.[1][2] This versatile approach allows for the creation of a wide array of substituted quinoxalinones by selecting appropriately substituted starting materials.[2] More modern approaches include direct C-H functionalization at the C3 position of a pre-existing quinoxalin-2(1H)-one scaffold, which offers a more atom-economical route to diversification.[3][4] Other methods involve the cyclization of N-protected o-phenylenediamines with carbonyl compounds.[5][6]
Q2: How can I control regioselectivity in the synthesis of unsymmetrically substituted quinoxalinones?
Controlling regioselectivity is a critical challenge when using unsymmetrically substituted o-phenylenediamines or α-dicarbonyl compounds. Several factors can be manipulated to favor the formation of a specific regioisomer:
-
Electronic Effects: The electronic properties of substituents on the o-phenylenediamine ring can direct the initial nucleophilic attack. Electron-donating groups (EDGs) can enhance the nucleophilicity of the adjacent amino group, while electron-withdrawing groups (EWGs) can decrease it.
-
Steric Hindrance: Bulky substituents on either the diamine or the dicarbonyl compound can sterically hinder the approach to one of the reaction sites, thereby favoring the formation of one regioisomer over the other.[7]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization, the choice of catalyst and ligands can significantly influence regioselectivity.[7] Bulky ligands, for example, can be employed to control the position of functionalization.[7]
-
Reaction Conditions: Parameters such as solvent polarity, temperature, and the presence of additives (acids or bases) can alter the reaction pathway and, consequently, the regioselectivity.[7]
Q3: My reaction is resulting in a mixture of regioisomers. What are the best methods for their separation?
Separating regioisomers of quinoxalinones can often be achieved through standard laboratory techniques:
-
Column Chromatography: Silica gel column chromatography is a widely used and effective method for separating isomeric mixtures.[2] A careful selection of the eluent system, often a mixture of hexane and ethyl acetate, is crucial for achieving good separation.[2]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[2] The choice of solvent is critical; ethanol is a commonly used solvent for recrystallizing quinoxalinones.[2] The principle relies on the differential solubility of the isomers in a given solvent at different temperatures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Quinoxalinone Product
Symptoms: The overall yield of the quinoxalinone product is low, even though the starting materials have been consumed (as indicated by TLC or other monitoring techniques).
| Possible Cause | Suggested Solution |
| Purity of Starting Materials | Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to side reactions. Ensure the purity of your starting materials through appropriate purification methods (e.g., recrystallization, distillation) before use.[8] |
| Suboptimal Reaction Conditions | Reaction time, temperature, and atmosphere (e.g., air vs. inert) can significantly impact the yield.[8] Systematically screen these parameters to find the optimal conditions for your specific substrates. Some modern methods utilize milder conditions, such as visible-light-promoted reactions at room temperature.[8] |
| Inefficient Catalyst | If using a catalyzed reaction, the chosen catalyst may not be active enough or may be poisoned by impurities. Screen different catalysts (e.g., acids, metal catalysts) and vary the catalyst loading.[7][8] For instance, supported molybdophosphovanadates have been shown to be efficient and reusable catalysts for quinoxaline synthesis at room temperature.[9] |
| Incorrect Solvent Choice | The solvent can affect the solubility of reactants and the stability of reaction intermediates.[7] It is advisable to screen a range of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc).[7] |
Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)
Symptoms: The reaction produces a significant amount of the undesired regioisomer, making purification difficult and reducing the yield of the target compound.
| Possible Cause | Suggested Solution |
| Lack of Directing Influence | The electronic and steric effects of the substituents on your starting materials may not be sufficient to favor the formation of a single isomer. |
| Solution A: Modify Reaction Conditions: Experiment with different solvents, temperatures, and additives. For example, the polarity of the solvent can influence the reaction pathway and selectivity.[7] Lowering the reaction temperature may sometimes lead to an increase in selectivity, albeit at the cost of a longer reaction time.[7] | |
| Solution B: Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of catalyst and ligand is crucial.[7] For palladium-catalyzed C-H arylations, screening a panel of bulky phosphine ligands (e.g., XPhos, SPhos) can help improve regioselectivity by introducing steric hindrance that differentiates between the reactive sites.[7] | |
| Solution C: Use of Directing Groups: If applicable, consider introducing a directing group to one of the starting materials to force the reaction to proceed at a specific position. Ensure that the directing group can be efficiently installed and subsequently removed if necessary. | |
| Inappropriate Base (for C-H activation) | The choice of base is critical for the C-H activation step in certain synthetic routes. Screen different bases such as K₂CO₃, Cs₂CO₃, or KOAc to optimize selectivity.[7] |
Experimental Protocols
Protocol 1: Classical Synthesis of 3-Substituted-Quinoxalin-2(1H)-ones
This protocol describes the condensation of an o-phenylenediamine with an α-keto acid.
Materials:
-
Substituted o-phenylenediamine (1.0 equiv)
-
α-Keto acid (e.g., pyruvic acid for a 3-methyl-quinoxalin-2(1H)-one) (1.1 equiv)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the substituted o-phenylenediamine in ethanol or acetic acid in a round-bottom flask.
-
Add the α-keto acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 6-Substituted Quinoxalines
This protocol is for the nucleophilic substitution on a fluoro-substituted quinoxaline.[7]
Materials:
-
6-Fluoroquinoxaline (0.68 mmol, 1.0 equiv)
-
Desired amine (e.g., pyrrolidine, piperidine, morpholine) (1.36 mmol, 2.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.36 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (1.5 mL)
Procedure:
-
In a 5 mL microwave vial, combine 6-fluoroquinoxaline, the desired amine, and K₂CO₃ in DMSO.
-
Seal the vial and heat it in a microwave reactor at 200 °C for 30 minutes.
-
After cooling, pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by filtration or extract the aqueous layer with an appropriate organic solvent.
-
Purify the crude product by chromatography to obtain the desired 6-aminoquinoxaline derivative.
Table of Expected Yields for Protocol 2 [7]
| Amine Nucleophile | Product | Yield (%) |
| Pyrrolidine | 6-(1-Pyrrolidinyl)-quinoxaline | 93 |
| Piperidine | 6-(1-Piperidinyl)-quinoxaline | 85 |
| Morpholine | 6-(4-Morpholinyl)-quinoxaline | 95 |
Visualizations
Caption: Workflow for troubleshooting regioselectivity in asymmetric quinoxalinone synthesis.
Caption: Factors influencing the regioselective synthesis of quinoxalinones.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3,4-Dihydro-1H-quinoxalin-2-one in Solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting and enhancing the stability of 3,4-dihydro-1H-quinoxalin-2-one in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides and FAQs
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation, loss of potency). What are the likely causes?
A1: Degradation of this compound in solution is primarily attributed to three main pathways: hydrolysis, oxidation, and photodegradation. The lactam ring in the quinoxalinone structure is susceptible to hydrolysis under both acidic and basic conditions.[1] The dihydro-pyrazine ring can be prone to oxidation, potentially leading to the formation of the corresponding quinoxalin-2(1H)-one or other oxidized species. Furthermore, like many heterocyclic compounds, it may be sensitive to light, leading to photodegradation.[2]
Q2: How can I identify the specific degradation pathway affecting my sample?
A2: A systematic approach, known as a forced degradation study, is the most effective way to identify the specific degradation pathway.[2][3] This involves subjecting solutions of this compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl).[3]
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH).[3]
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).[4]
-
Thermal Stress: Heating the solution at an elevated temperature (e.g., 60-80°C).[2]
-
Photostability: Exposing the solution to a controlled light source (e.g., UV and visible light as per ICH Q1B guidelines).[2][3]
By analyzing the degradation products formed under each condition using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), you can pinpoint the primary degradation pathway(s).
Q3: What is a stability-indicating HPLC method and why is it important?
A3: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, or other excipients in the formulation. This is crucial for stability studies as it allows for the specific quantification of the intact drug, providing a true measure of its stability.
Q4: I have identified oxidation as the main degradation pathway. What steps can I take to enhance the stability of my solution?
A4: To mitigate oxidative degradation, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants into your solution. Common choices for pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to oxygen.
-
Chelating Agents: If metal ion catalysis is suspected in the oxidation process, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
pH Optimization: The rate of oxidation can be pH-dependent. Determine the pH at which the compound is most stable and buffer the solution accordingly.
Q5: My compound appears to be sensitive to light. How can I protect it from photodegradation?
A5: To prevent photodegradation, the following precautions should be taken:
-
Light-Resitant Containers: Store the solution in amber-colored vials or containers that block the transmission of UV and visible light.
-
Work in Low-Light Conditions: When handling the solution, work in a dimly lit area or under yellow light to minimize exposure.
-
UV Absorbers: For liquid formulations, the inclusion of UV-absorbing excipients can offer protection.
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. The lactam bond is susceptible to hydrolysis, which is often catalyzed by both acids and bases.[1] Therefore, the degradation rate is typically lowest in a specific pH range, often near neutral pH. It is essential to perform a pH-rate profile study to determine the optimal pH for maximum stability.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for a specified period. At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Heat the stock solution at 80°C in a controlled temperature oven for a specified period. At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][3] A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.
-
-
HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all the degradation products.
Data Presentation
The following table provides an illustrative example of quantitative data that could be obtained from a forced degradation study.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time, min) |
| 0.1 M HCl | 24 | 85.2 | 2 | 4.8 |
| 0.1 M NaOH | 24 | 78.5 | 3 | 3.2, 5.5 |
| 3% H₂O₂ | 24 | 65.1 | 4 | 6.1 |
| 80°C | 48 | 92.3 | 1 | 7.3 |
| Photolysis | 24 | 89.7 | 2 | 5.9 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the stability of this compound.
References
- 1. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Quinoxalinone Derivatives: A Comparative Analysis of Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide provides a comparative analysis of the efficacy of various quinoxalinone derivatives, supported by experimental data, to aid researchers in the pursuit of novel cancer therapeutics. The information is presented in a structured format to facilitate easy comparison and understanding of the structure-activity relationships, mechanisms of action, and experimental protocols.
Comparative Anticancer Activity of Quinoxalinone Derivatives
The anticancer efficacy of quinoxalinone derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The tables below summarize the IC50 values for several recently reported quinoxalinone derivatives, categorized by their structural class or proposed mechanism of action.
Table 1: Quinoxaline-Amide and -Sulfonamide Derivatives
| Compound ID | R Group/Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| VIId | N/A | HCT116 | 10.1 | [1] |
| HepG2 | 12.3 | [1] | ||
| MCF-7 | 15.6 | [1] | ||
| VIIIa | N/A | HCT116 | 8.5 | [1] |
| HepG2 | 11.2 | [1] | ||
| MCF-7 | 9.8 | [1] | ||
| VIIIc | N/A | HCT116 | 5.2 | [1] |
| HepG2 | 7.8 | [1] | ||
| MCF-7 | 6.5 | [1] | ||
| VIIIe | N/A | HCT116 | 6.8 | [1] |
| HepG2 | 9.1 | [1] | ||
| MCF-7 | 8.2 | [1] | ||
| XVa | Chloro substitution on the phenyl ring | HCT116 | 4.4 | [1] |
| MCF-7 | 5.3 | [1] | ||
| 11 | Chloro-substitution at the fourth position from the phenyl ring | HCT116 | 2.5 | |
| MCF-7 | 9.0 | |||
| 12 | Thiourea moiety | HCT116 | 4.4 | |
| MCF-7 | 4.4 | |||
| 18 | Sulfono-hydrazide derivative | MCF-7 | 22.11 ± 13.3 |
N/A: Specific R group information not provided in the abstract.
Table 2: Quinoxaline Aryl Ether Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| FQ | Fluoro substitution | HCT-116 | < 16 | [2] |
| MDA-MB-231 | < 16 | [2] | ||
| DU-145 | < 16 | [2] | ||
| MQ | Methoxy substitution | HCT-116 | < 16 | [2] |
| MDA-MB-231 | < 16 | [2] | ||
| DU-145 | < 16 | [2] |
Table 3: Quinoxaline Hydrazone and C-Nucleoside Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | GI50 (µM) | Reference |
| 3d | Aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazone | Leukemia HL-60(TB) | 5.15 | [3] |
| 7a | 1-(4-phenyl-[1][4][5]triazolo[4,3-a]quinoxalin-1-yl)alditol | Ovarian Cancer IGROV1 | 14.5 | [3] |
| Ovarian Cancer OVCAR-4 | 16.0 | [3] |
GI50: The concentration causing 50% growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the anticancer efficacy of quinoxalinone derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: Cells are treated with various concentrations of the quinoxalinone derivatives for a specified period (e.g., 24-72 hours).[7]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570-590 nm.[8][9] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with cold PBS.[12]
-
Cell Staining: The cells are resuspended in a binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI).[11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10][12]
-
Incubation: The stained cells are incubated in the dark at room temperature for approximately 15-20 minutes.[12]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Protocol:
-
Cell Treatment and Fixation: Cells are treated with the quinoxalinone derivatives, harvested, and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[13]
-
RNA Digestion: The fixed cells are treated with RNase to ensure that the PI dye specifically binds to DNA.[14]
-
DNA Staining: The cells are then stained with a saturating concentration of PI, which intercalates into the DNA.[13][14]
-
Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[1]
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect and quantify the expression levels of specific proteins, which is crucial for elucidating the mechanism of action of anticancer compounds.[5]
Protocol:
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.[15]
-
Protein Quantification: The concentration of the extracted protein is determined using a method such as the Bradford or BCA assay.[15]
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[5][15]
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensity is quantified to determine the relative protein expression.[15]
Visualizations: Workflows and Signaling Pathways
To visually represent the processes involved in the evaluation and the mechanisms of action of quinoxalinone derivatives, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for evaluating the anticancer efficacy of novel compounds.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bosterbio.com [bosterbio.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
A Comparative Guide to 3,4-Dihydro-1H-quinoxalin-2-one and Other Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that offer improved potency, selectivity, and pharmacological properties. Among the promising heterocyclic structures, the 3,4-dihydro-1H-quinoxalin-2-one core has emerged as a versatile scaffold for the development of potent inhibitors against a range of protein kinases implicated in various diseases, most notably cancer and neurodegenerative disorders. This guide provides an objective comparison of this compound derivatives with other established heterocyclic kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development endeavors.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and other notable heterocyclic kinase inhibitors against several key kinase targets. Lower IC50 values indicate greater potency.
Table 1: JNK3 Inhibitors
| Compound | Heterocyclic Core | JNK3 IC50 (nM) | Other Kinases Inhibited (IC50 nM) | Reference |
| (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) | This compound | Potent | High DDR1 and EGFR (T790M, L858R) inhibition | [1] |
| J46-37 | This compound | Potent | >50-fold selectivity over DDR1 and EGFR (T790M, L858R) | [1] |
| Staurosporine | Indolocarbazole | 4 | Non-selective, inhibits a wide range of kinases (e.g., PKC, PKA) |
Table 2: EGFR Inhibitors
| Compound | Heterocyclic Core | EGFR IC50 (µM) | Notes | Reference |
| Quinoxaline derivative 4a | Quinoxaline | 0.3 | Also a potent COX-2 inhibitor | [2] |
| Quinoxaline derivative 13 | Quinoxaline | 0.4 | Also a potent COX-2 inhibitor | [2] |
| Erlotinib | Quinazoline | 0.002 | FDA-approved for non-small cell lung cancer and pancreatic cancer. | |
| Staurosporine | Indolocarbazole | 0.0881 | Non-selective kinase inhibitor. | [3] |
Table 3: Pim-1/2 Kinase Inhibitors
| Compound | Heterocyclic Core | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Reference |
| Quinoxaline derivative 1 | Quinoxaline | 74 | 2100 | [4] |
| Quinoxaline derivative 5c | Quinoxaline | 130 | 170 | [4] |
| Quinoxaline derivative 5e | Quinoxaline | 200 | 530 | [4] |
| SGI-1776 | Pyridopyrimidine | 7 | 340 | [4] |
Table 4: Multi-Kinase Inhibitors
| Compound | Heterocyclic Core | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | Raf-1 IC50 (nM) | B-Raf IC50 (nM) | Reference |
| Sorafenib | Pyridine, Phenylurea | 90 | 57 | 68 | 6 | 22 | [5][] |
| Sunitinib | Indolinone | 80 | 2 | Potent inhibitor | - | - | [5][] |
| Regorafenib | Pyridine, Phenylurea | 4.2 (murine) | 22 | 7 | 2.5 | 28 | [5][] |
| Axitinib | Indazole | 0.2 | 1.6 | 1.7 | - | - | [7] |
| Pazopanib | Pyrimidine | 30 | 84 | 74 | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the evaluation of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins, providing insights into the inhibition of kinase signaling pathways within cells.
Materials:
-
Cell lysates treated with kinase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (specific for the phosphorylated protein of interest)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and experimental procedures can significantly aid in understanding the mechanism of action of kinase inhibitors. The following diagrams were generated using the DOT language.
Signaling Pathways
Caption: JNK Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Pim Kinase Signaling and Inhibition.
Experimental Workflows
Caption: In Vitro Kinase Assay Workflow.
Caption: Western Blot Workflow.
References
- 1. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Biological Target of a Novel Quinoxalinone Derivative Targeting FGFR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 3-vinyl-quinoxalin-2(1H)-one derivative, herein designated as Compound A5 , with the established multi-targeted tyrosine kinase inhibitor, Dovitinib (TKI258) . Both compounds target the Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation, differentiation, and angiogenesis, and a validated target in oncology.[1][2] This document outlines the experimental data supporting the validation of FGFR1 as the biological target of Compound A5 and provides detailed methodologies for key validation experiments.
Executive Summary of Comparative Performance
The novel quinoxalinone derivative, Compound A5, demonstrates potent and selective inhibition of FGFR1. In direct comparison with the well-characterized inhibitor Dovitinib, Compound A5 exhibits comparable in vitro efficacy in both enzymatic and cell-based assays. The following tables summarize the key quantitative data for both compounds.
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| Compound A5 | FGFR1 | 8.0 | H460 (Lung Cancer) | 2.45 |
| B16-F10 (Melanoma) | 3.12 | |||
| Hela229 (Cervical Cancer) | 5.21 | |||
| Hct116 (Colon Cancer) | 4.88 | |||
| Dovitinib (TKI258) | FGFR1 | 8 | H460 (Lung Cancer) | 3.21 |
| B16-F10 (Melanoma) | 4.01 | |||
| Hela229 (Cervical Cancer) | 6.34 | |||
| Hct116 (Colon Cancer) | 5.67 |
Table 1: Comparative In Vitro Efficacy of Compound A5 and Dovitinib. [2] Data for Compound A5 and Dovitinib are extracted from the study by Liu et al. (2016).
Validating FGFR1 as the Biological Target
Confirmation of a drug's biological target is a critical step in drug development. This section outlines a multi-faceted approach to validate that Compound A5 directly engages and inhibits FGFR1 and its downstream signaling pathways.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the biological target of a novel compound like Compound A5.
Caption: A streamlined workflow for validating the biological target of a novel kinase inhibitor.
FGFR1 Signaling Pathway
FGFR1 activation by its ligand, fibroblast growth factor (FGF), triggers a cascade of downstream signaling events that are crucial for cell growth and survival. Key pathways include the RAS-MAPK/ERK and PI3K-AKT pathways.[3][4] Inhibition of FGFR1 by compounds like Compound A5 is expected to block these downstream signals.
Caption: The FGFR1 signaling cascade and the inhibitory action of Compound A5.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
FGFR1 Kinase Assay
This assay biochemically quantifies the inhibitory effect of the test compounds on the enzymatic activity of FGFR1.
Materials:
-
Recombinant human FGFR1 kinase (e.g., from Promega or Cell Signaling Technology)
-
Biotinylated peptide substrate (e.g., Biotin-Pyk2 (Tyr402))[5]
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (Compound A5 and Dovitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Add 2 µL of FGFR1 enzyme solution to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. Final concentrations should be optimized, for example, 1.5 µM substrate and 10 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
H460 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Compound A5 and Dovitinib
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting
Procedure:
-
Culture H460 cells to ~80% confluency.
-
Treat the cells with the desired concentration of the test compound or vehicle (DMSO) for 2-4 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling to 4°C. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FGFR1 in the supernatant by Western blotting.
-
A shift in the melting curve (higher temperature required for denaturation) in the presence of the compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
This technique is used to measure the levels of key phosphorylated (activated) proteins in the FGFR1 signaling pathway to demonstrate the cellular effect of the inhibitors.[7][8]
Materials:
-
H460 cells
-
Serum-free medium
-
FGF ligand
-
Compound A5 and Dovitinib
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-FRS2, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed H460 cells and allow them to attach overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of Compound A5, Dovitinib, or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with FGF ligand (e.g., 20 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the phosphorylation of downstream effectors in the presence of the inhibitor confirms its on-target activity.
References
- 1. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxalinone Analogs: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as potent therapeutic agents, particularly in oncology and neuroscience. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxalinone analogs against two distinct and significant drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer applications and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor for neurological disorders. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate the rational design of next-generation quinoxalinone-based therapeutics.
I. Quinoxalinone Analogs as VEGFR-2 Inhibitors for Anticancer Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Quinoxalinone-based compounds have emerged as promising VEGFR-2 inhibitors.
Comparative Analysis of VEGFR-2 Inhibition
A series of novel quinoxalinone-2(1H)-one derivatives have been synthesized and evaluated for their in-vitro inhibitory activity against VEGFR-2. The core structure and the impact of various substitutions on inhibitory potency are summarized below.
Table 1: Structure-Activity Relationship of Quinoxalinone Analogs as VEGFR-2 Inhibitors
| Compound ID | R1 | R2 | R3 | VEGFR-2 IC50 (µM) |
| 1a | H | H | 4-chlorophenyl | 0.28 |
| 1b | H | H | 4-methoxyphenyl | 0.45 |
| 1c | H | H | 3,4-dimethoxyphenyl | 0.33 |
| 1d | 6-chloro | H | 4-chlorophenyl | 0.15 |
| 1e | 6-chloro | H | 4-methoxyphenyl | 0.21 |
| 1f | 6-methyl | H | 4-chlorophenyl | 0.22 |
| 1g | H | 4-methylphenyl | 4-chlorophenyl | 0.35 |
Data compiled from multiple sources for illustrative comparison.
SAR Insights:
-
Substitution at the 3-position: The nature of the aryl group at the 3-position significantly influences activity. Electron-withdrawing groups, such as a 4-chloro substituent on the phenyl ring (compound 1a ), generally lead to higher potency compared to electron-donating groups like a 4-methoxy substituent (compound 1b ).[2]
-
Substitution at the 6-position: Introducing a small electron-withdrawing group like chloro at the 6-position of the quinoxalinone ring (compound 1d ) enhances the inhibitory activity compared to the unsubstituted analog (compound 1a ).[3] A methyl group at this position (compound 1f ) also shows improved activity.
-
Substitution at the 1-position (N1): Substitution on the nitrogen atom of the quinoxalinone ring (compound 1g ) with a 4-methylphenyl group resulted in a slight decrease in activity compared to the unsubstituted analog (compound 1a ), suggesting that a free N-H may be favorable for binding.
Experimental Protocols
VEGFR-2 Kinase Assay:
The in-vitro inhibitory activity of the synthesized quinoxalinone analogs against VEGFR-2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain.
-
Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated substrate peptide, ATP, and europium-labeled anti-phosphotyrosine antibody.
-
Procedure: The quinoxalinone compounds were pre-incubated with the VEGFR-2 enzyme in a kinase buffer. The kinase reaction was initiated by the addition of ATP and the substrate peptide.
-
Detection: After incubation, the reaction was stopped, and the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway Visualization
The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes cell proliferation and angiogenesis. Quinoxalinone-based inhibitors block this pathway at a critical juncture.
Caption: VEGFR-2 signaling pathway and the inhibitory action of quinoxalinone analogs.
II. Quinoxalinone Analogs as AMPA Receptor Modulators for Neurological Applications
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[4] Their modulation is a key area of research for treating a variety of neurological and psychiatric disorders, including epilepsy, depression, and cognitive deficits. Quinoxaline-2,3-diones are a well-established class of competitive AMPA receptor antagonists.[4]
Comparative Analysis of AMPA Receptor Antagonism
The structure-activity relationship of quinoxaline-2,3-dione analogs as AMPA receptor antagonists has been extensively studied. Key structural features influencing their antagonist potency are highlighted below.
Table 2: Structure-Activity Relationship of Quinoxaline-2,3-dione Analogs as AMPA Receptor Antagonists
| Compound ID | R1 | R2 | R3 | AMPA Receptor Binding IC50 (nM) |
| 2a | H | H | H | >10000 |
| 2b | 6-nitro | H | H | 150 |
| 2c | 6,7-dichloro | H | H | 30 |
| 2d | 6-cyano | H | H | 25 |
| 2e | 6-nitro | 5-phosphonomethyl | H | 5 |
| 2f | 6,7-dinitro | 5-phosphonomethyl | H | 2 |
Data compiled from multiple sources for illustrative comparison.
SAR Insights:
-
Substituents on the Benzene Ring: The unsubstituted quinoxaline-2,3-dione (compound 2a ) is inactive. The introduction of electron-withdrawing groups at the 6- and/or 7-positions is crucial for antagonist activity. A nitro group at the 6-position (compound 2b ) confers significant potency, which is further enhanced by the presence of two chloro groups (compound 2c ) or a cyano group (compound 2d ).[4]
-
Substitution at the 5-position: The addition of a phosphonomethyl group at the 5-position dramatically increases binding affinity, as seen in the comparison of compound 2b with 2e , and is a key feature of many potent AMPA receptor antagonists.
-
Combined Substitutions: The combination of electron-withdrawing groups on the benzene ring and a phosphonomethyl group at the 5-position leads to exceptionally high-potency antagonists, as exemplified by compound 2f .
Experimental Protocols
AMPA Receptor Binding Assay:
The affinity of the quinoxaline-2,3-dione analogs for the AMPA receptor is typically determined through a competitive radioligand binding assay.
-
Reagents: Rat cortical membranes (a source of AMPA receptors), [3H]-AMPA (radioligand), and test compounds.
-
Procedure: The test compounds at various concentrations are incubated with the cortical membranes and a fixed concentration of [3H]-AMPA.
-
Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound [3H]-AMPA, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound [3H]-AMPA (IC50) is determined from competition curves.
Experimental Workflow Visualization
The process of identifying and characterizing novel AMPA receptor modulators follows a logical progression from synthesis to in-depth functional analysis.
Caption: A typical experimental workflow for SAR studies of AMPA receptor modulators.
Conclusion
The comparative analysis of quinoxalinone analogs as VEGFR-2 inhibitors and AMPA receptor antagonists highlights the remarkable versatility of this scaffold in medicinal chemistry. The structure-activity relationships discussed herein underscore the critical role of specific substitutions in tailoring the pharmacological profile of these compounds for distinct therapeutic targets. For VEGFR-2 inhibition, substitutions at the 3- and 6-positions of the quinoxalinone ring are key determinants of potency. In contrast, for AMPA receptor antagonism, electron-withdrawing groups on the benzene ring and a phosphonate moiety are crucial for high-affinity binding. This guide serves as a valuable resource for researchers in the field, providing a foundation for the data-driven design of novel and more effective quinoxalinone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoxalinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Quinoxalinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. Their therapeutic potential stems from their ability to target various cellular signaling pathways implicated in cancer progression. This guide provides an objective comparison of the in vitro and in vivo activities of selected quinoxalinone compounds, supported by experimental data and detailed methodologies to aid in the evaluation of novel derivatives.
Comparative Analysis of Anticancer Activity
This section focuses on a series of imidazo[1,2-a]quinoxaline derivatives, for which comparative in vitro cytotoxicity and in vivo antitumor data are available. The in vitro efficacy was assessed against a panel of human cancer cell lines, while the in vivo activity of the most potent compound, EAPB0203, was evaluated in a xenograft mouse model.[1]
Data Presentation: In Vitro vs. In Vivo Performance
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected imidazo[1,2-a]quinoxaline derivatives against various human cancer cell lines and the in vivo antitumor efficacy of compound EAPB0203.[1] A lower IC₅₀ value indicates greater cytotoxic potency.
| Compound ID | Chemical Moiety | Cancer Cell Line | In Vitro IC₅₀ (µM)[1] | In Vivo Model | In Vivo Outcome[1] |
| EAPB0103 | Imidazo[1,2-a]quinoxaline | A375 (Melanoma) | 1.5 | - | Not Assessed |
| EAPB0201 | Imidazo[1,2-a]quinoxaline | A375 (Melanoma) | 0.4 | - | Not Assessed |
| EAPB0202 | Imidazo[1,2-a]quinoxaline | A375 (Melanoma) | 0.8 | - | Not Assessed |
| EAPB0203 | Imidazo[1,2-a]quinoxaline | A375 (Melanoma) | 0.2 | M4Be Xenograft | Significant decrease in tumor size |
| M4Be (Melanoma) | Potent | ||||
| RPMI-7591 (Melanoma) | Potent | ||||
| LS174T (Colon) | Potent | ||||
| MCF7 (Breast) | Potent | ||||
| Raji (Lymphoma) | Potent | ||||
| Fotemustine | Reference Drug | A375 (Melanoma) | 22 | M4Be Xenograft | Less effective than EAPB0203 |
| Imiquimod | Reference Drug | A375 (Melanoma) | 9 | - | Not Assessed |
Note: "Potent" indicates significant cytotoxic activity was observed, although specific IC₅₀ values were not provided in the source for all cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4][5][6]
1. Cell Seeding:
- Harvest and count cancer cells from culture.
- Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the quinoxalinone compounds in culture medium.
- Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
- Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
4. Formazan Solubilization:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][6]
5. Absorbance Measurement:
- Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to reduce background noise.[3]
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vivo Antitumor Activity: Xenograft Mouse Model
This protocol describes the evaluation of the antitumor efficacy of a quinoxalinone compound in an athymic mouse model with xenografted human tumor cells.[1]
1. Cell Culture and Implantation:
- Culture the desired human cancer cell line (e.g., M4Be melanoma cells) in vitro.
- Harvest the cells and resuspend them in a suitable medium.
- Subcutaneously inject the cell suspension into the flank of athymic (immunocompromised) mice.
2. Tumor Growth and Treatment Initiation:
- Monitor the mice for tumor growth.
- Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups.
3. Compound Administration:
- Administer the quinoxalinone compound (e.g., EAPB0203) to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dosage and schedule.
- Administer a vehicle control to the control group and a reference drug (e.g., fotemustine) to another group for comparison.
4. Efficacy Assessment:
- Measure tumor volume at regular intervals using calipers.
- At the end of the study period, euthanize the mice, and excise and weigh the tumors.
- Calculate the percentage of tumor growth inhibition by comparing the tumor volume and weight in the treated groups to the control group.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathways targeted by quinoxalinone compounds and a general experimental workflow.
Many quinoxalinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.
References
- 1. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
Cross-Validation of 3,4-dihydro-1H-quinoxalin-2-one: A Comparative Guide for Drug Development Professionals
An objective analysis of the experimental data, biological activity, and therapeutic potential of 3,4-dihydro-1H-quinoxalin-2-one and its derivatives in comparison to established and alternative compounds.
The quinoxaline scaffold, a nitrogen-containing heterocyclic ring system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, this compound has emerged as a privileged structure in the development of novel therapeutics. This guide provides a comprehensive cross-validation of experimental results for this compound class, offering a comparative analysis of their performance against alternative agents and detailing the experimental protocols for key assays. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Comparative Biological Activity
Derivatives of this compound have been investigated for a multitude of therapeutic applications, demonstrating significant potential as inhibitors of key cellular signaling pathways implicated in various diseases. The following tables summarize the quantitative data from several studies, comparing the efficacy of these derivatives against relevant benchmarks.
Table 1: JNK3 Inhibition and Kinase Selectivity
The c-Jun N-terminal kinase 3 (JNK3) is a critical enzyme in neuronal apoptosis and neurodegenerative diseases. A series of this compound derivatives have been optimized as potent and selective JNK3 inhibitors.[1]
| Compound | JNK3 IC₅₀ (nM) | DDR1 IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) |
| J46 (Lead) | 28 | 15 | 3 | 4 |
| J46-37 (Optimized) | 18 | >1000 | >1000 | >1000 |
Data sourced from: Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.[1]
Table 2: Anticancer Activity (Cytotoxicity)
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents.[2]
| Compound | Cell Line | IC₅₀ (µM) | Selectivity vs. MRC-5 (Normal Cells) |
| Compound 10 | HeLa | 10.46 ± 0.82 | High (up to 17.4) |
| Cisplatin (Control) | HeLa | Not specified | Lower |
Data sourced from: Biological Evaluation of Selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular Docking Study.[2]
Table 3: Antimicrobial Activity
Several novel this compound derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4]
| Compound | Bacterial Strain | Activity |
| 10a | Staphylococcus aureus | Slight |
| 10b, 11b, 14b | Escherichia coli | Slight |
| 5i | Various strains | Equipotent to control |
| 5j | Various strains | Good |
Data sourced from: Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives and Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[3][4]
Table 4: ASK1 Inhibition for Non-alcoholic Fatty Liver Disease
Apoptosis signal-regulated kinase 1 (ASK1) is a key mediator of stress-induced cell death and inflammation. A dibromo substituted quinoxaline derivative has been identified as a potent ASK1 inhibitor with potential for treating non-alcoholic fatty liver disease.[5]
| Compound | ASK1 IC₅₀ (nM) | Cell Viability (LO2 cells) |
| 26e | 30.17 | >80% at various concentrations |
| GS-4997 (Control) | Not specified | Lower than 26e |
Data sourced from: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common and versatile method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[7]
General Microwave-Assisted Synthesis Protocol: [6]
-
Reactants: Substituted o-phenylenediamine (1.0 mmol), substituted 1,2-dicarbonyl compound (1.0 mmol), and a catalyst such as iodine (10 mol%).
-
Solvent: Ethanol (5 mL).
-
Reaction Vessel: A microwave reactor vial is charged with the reactants and solvent.
-
Microwave Irradiation: The sealed vial is placed in a microwave reactor and irradiated at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In Vitro Kinase Inhibition Assay (JNK3)
The inhibitory activity of the compounds against JNK3 is determined using a radiometric filter binding assay.
Protocol:
-
Reaction Mixture: A mixture containing the test compound, recombinant JNK3 enzyme, substrate (e.g., GST-c-Jun), and [γ-³²P]ATP in a kinase buffer.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]
Protocol: [6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[6]
-
Incubation: The plate is incubated for 48-72 hours.[6]
-
MTT Addition: The medium is removed, and MTT solution is added to each well, followed by a 3-4 hour incubation.[6]
-
Formazan Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Caption: JNK signaling pathway and points of inhibition by quinoxalinone derivatives.
Caption: General workflow for the discovery and development of quinoxalinone-based drugs.
Caption: Simplified EGFR signaling pathway and its inhibition by quinoxalinone derivatives.
References
- 1. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dadun.unav.edu [dadun.unav.edu]
Efficacy comparison of different synthetic routes to quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
Quinoxalinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The efficient synthesis of these heterocyclic compounds is a key focus for researchers in drug discovery and development. This guide provides an objective comparison of five prominent synthetic routes to quinoxalinones, complete with experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most suitable method for a given research objective.
Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic methodologies, offering a clear comparison of their efficacy.
| Synthetic Route | Key Features | Typical Yields | Reaction Time | Reaction Temperature |
| 1. Condensation of o-Phenylenediamines | Classical, versatile, often requires acid/base catalysis. | 69-95% | 2 - 12 hours | Room Temp. to Reflux |
| 2. Microwave-Assisted Synthesis | Rapid, efficient, often solvent-free or uses green solvents. | 80-95% | 2 - 20 minutes | 50 - 160°C |
| 3. Photocatalytic C-H Functionalization | Mild conditions, high atom economy, C-H activation. | 40-96% | 12 - 24 hours | Room Temperature |
| 4. Tandem Nitrosation/Cyclization | One-pot, uses readily available starting materials. | 60-85% | 12 hours | 80°C |
| 5. Ugi/de-Boc/Cyclization (UDC) Strategy | Multi-component, generates diverse structures, one-pot potential. | 43-70% | 20 minutes (MW) | Room Temp. to 140°C |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Condensation of o-Phenylenediamine with an α-Ketoester
This protocol describes a mild and convenient method for the synthesis of quinoxalin-2(1H)-ones at room temperature.[1]
Materials:
-
N-substituted-o-phenylenediamine (0.6 mmol)
-
α-ketoester (e.g., ethyl 3-phenyl-2-oxopropanoate) (0.6 mmol)
-
Trifluoroacetic acid (TFA) (0.6 mmol)
-
Acetonitrile (MeCN) (2.0 mL)
Procedure:
-
In an open flask, a mixture of the N-substituted-o-phenylenediamine (0.6 mmol), the α-ketoester (0.6 mmol), and trifluoroacetic acid (0.6 mmol) is stirred in acetonitrile (2.0 mL).
-
The reaction is carried out at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired quinoxalin-2(1H)-one.
Microwave-Assisted Synthesis of 3-Benzylquinoxalin-2(1H)-one
This method utilizes microwave irradiation for a rapid and efficient synthesis.[2]
Materials:
-
o-phenylenediamine (1 mmol)
-
Phenylglyoxal monohydrate (1 mmol)
-
Iodine (5 mol%)
-
Water/Ethanol (1:1) mixture
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), phenylglyoxal monohydrate (1 mmol), and iodine (5 mol%) is prepared in a 1:1 mixture of water and ethanol.
-
The reaction mixture is subjected to microwave irradiation at 50°C.
-
The reaction is typically complete within 2-3 minutes.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with water, and dried to yield the pure 3-benzylquinoxalin-2(1H)-one.
Photocatalytic C3-Alkylation of Quinoxalin-2(1H)-one
This protocol describes a visible-light-induced C-3 alkylation without an external photocatalyst.[3]
Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
N,N,N′,N′-Tetraalkylethylenediamine (e.g., TMEDA) (2.0 equiv)
-
Solvent (e.g., Acetonitrile)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
A solution of the quinoxalin-2(1H)-one and the N,N,N′,N′-tetraalkylethylenediamine in the chosen solvent is prepared in a reaction vessel.
-
The mixture is irradiated with visible light at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to give the C-3 alkylated quinoxalin-2(1H)-one.
One-Pot Synthesis via Tandem Nitrosation/Cyclization
This method provides a one-pot synthesis of quinoxalin-2-ones from N-aryl cyanoacetamides.[4][5]
Materials:
-
N-aryl cyanoacetamide (1.0 equiv)
-
tert-Butyl nitrite (TBN) (2.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetic acid (HOAc) (1.0 equiv)
-
Acetonitrile (MeCN)
-
4 Å Molecular sieves
-
Sodium dithionite (Na₂S₂O₄) (optional, for improved yields)
Procedure:
-
To a solution of N-aryl cyanoacetamide in acetonitrile, cesium carbonate, acetic acid, and 4 Å molecular sieves are added.
-
tert-Butyl nitrite is then added to the mixture.
-
The reaction is stirred at 80°C for 12 hours.
-
For some substrates, the addition of sodium dithionite can improve the yield.
-
After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Ugi/de-Boc/Cyclization (UDC) for Quinoxalinone Synthesis
This protocol outlines a two-step, one-pot synthesis of highly substituted quinoxalines.[6]
Materials:
-
N-Boc-(4,5-dimethyl)-1,2-phenylenediamine (1.0 equiv)
-
Aldehyde (e.g., 3-bromophenyl glyoxaldehyde) (1.0 equiv)
-
Carboxylic acid (e.g., benzoic acid) (1.0 equiv)
-
Isocyanide (e.g., n-butylisonitrile) (1.0 equiv)
-
Methanol (MeOH)
-
20% Trifluoroacetic acid in Dichloromethane (TFA/DCE)
-
Microwave reactor
Procedure:
-
Ugi Reaction: The N-Boc-1,2-phenylenediamine, aldehyde, carboxylic acid, and isocyanide are mixed in methanol at room temperature to form the Ugi adduct.
-
de-Boc and Cyclization: To the methanolic solution of the Ugi adduct, a 20% TFA/DCE solution is added directly.
-
The resulting mixture is heated via microwave irradiation at 140°C for 20 minutes.
-
After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the quinoxaline product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each synthetic route.
Caption: Overview of five distinct synthetic routes to quinoxalinones.
Caption: A generalized workflow for the synthesis of quinoxalinones.
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides [organic-chemistry.org]
- 5. One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel succinct routes to Quinoxalines and 2-Benzimidazolylquinoxalines via the Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Quinoxalinone Derivatives in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various quinoxalinone derivatives, supported by experimental data from recent studies. Quinoxalinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in the quest for novel antimicrobial agents.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of a selection of quinoxalinone derivatives is summarized below. The data, collated from multiple peer-reviewed studies, focuses on the Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria, as well as fungal strains. A lower MIC value indicates greater potency.
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Quinoxalin-2(1H)-one derivatives (4a, 7, 8a) | Staphylococcus aureus | 0.97–62.5 | [1] |
| Escherichia coli | 0.97–62.5 | [1] | |
| Pseudomonas aeruginosa | 0.97–62.5 | [1] | |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives (MDRB strains) | Gram-positive & Gram-negative | 1.95–15.62 | [1] |
| Amine-substituted quinoxaline derivatives (5m–5p) | Staphylococcus aureus | 4–16 | [2] |
| Bacillus subtilis | 8–32 | [2] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8–32 | [2] | |
| Escherichia coli | 4–32 | [2] | |
| 2,3-Di(thio-4-chlorophenyl)quinoxaline (2d) | Escherichia coli | 8 | [3] |
| Pentacyclic quinoxaline compound (10) | Candida albicans | 16 | [3] |
| Aspergillus flavus | 16 | [3] | |
| Tetrazolo[1,5-a]quinoxaline derivatives | Gram-positive & Gram-negative bacteria | 1.95 to 125 | [4] |
Experimental Protocols
The evaluation of antimicrobial activity for quinoxalinone derivatives typically follows standardized and widely accepted methods to ensure reproducibility and comparability of results. The most common methodologies employed in the cited research are the Agar Well Diffusion Method for initial screening and the Broth Microdilution Method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi) is sterilized and poured into sterile Petri dishes.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the solidified agar.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compound: A known concentration of the quinoxalinone derivative, dissolved in a suitable solvent like DMSO, is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Observation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition generally indicates higher antimicrobial activity.
Broth Microdilution Method
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Serial Dilutions: A serial two-fold dilution of the quinoxalinone derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth or Sabouraud Dextrose Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and medium, no drug) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under the same conditions as the agar well diffusion method.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualization
Mechanism of Action: Inhibition of DNA Gyrase
A key mechanism of action for many quinolone and quinoxalinone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair. By targeting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by quinoxalinone derivatives.
Experimental Workflow: Antimicrobial Susceptibility Testing
The general workflow for assessing the antimicrobial properties of newly synthesized quinoxalinone derivatives involves a series of sequential steps, from initial screening to quantitative analysis.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-dihydro-1H-quinoxalin-2-one Derivatives as a Therapeutic Target for VEGFR-2 Inhibition in Oncology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Quinoxalinone-Based VEGFR-2 Inhibitors Against Established Multi-Kinase Inhibitors.
The quest for more selective and potent cancer therapeutics has led to the extensive investigation of various molecular scaffolds. Among these, the 3,4-dihydro-1H-quinoxalin-2-one core structure has emerged as a promising pharmacophore for the development of novel inhibitors targeting key oncogenic pathways. This guide provides a detailed comparison of the performance of this compound derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis, against established, FDA-approved multi-kinase inhibitors that are current standards of care.
Introduction to VEGFR-2 and the Role of Quinoxalinones
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. While several multi-kinase inhibitors targeting VEGFR-2, such as Sorafenib and Sunitinib, are in clinical use, their off-target effects can lead to significant side effects. This has driven the search for more selective inhibitors. The this compound scaffold has shown significant potential in this area, with several derivatives demonstrating potent and, in some cases, more selective inhibition of VEGFR-2.
In Vitro Performance: A Head-to-Head Comparison
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against VEGFR-2 and cancer cell lines, benchmarked against standard-of-care multi-kinase inhibitors.
Table 1: Comparative VEGFR-2 Enzymatic Inhibition
| Compound Class | Representative Compound | VEGFR-2 IC₅₀ (nM) | Reference Compound | VEGFR-2 IC₅₀ (nM) | Assay Conditions |
| Quinoxalinone Derivative | Compound 17b | 2.7 | Sorafenib | 3.12 | Enzymatic assay |
| Quinoxalinone Derivative | Compound 23j | 3.7 | Sorafenib | 3.12 | Enzymatic assay[1] |
| Quinoxalinone Derivative | Compound 25d | 3.4 ± 0.3 | Sorafenib | - | Enzymatic assay[2] |
| Quinoxalinone Derivative | Compound 11d | 62.26 ± 2.77 | Sorafenib | 53.32 | Enzymatic assay |
| Quinoxalinone Derivative | Compound 7f | 1.2 times more potent than Sorafenib | Sorafenib | - | Enzymatic assay[3] |
| Multi-Kinase Inhibitor | Sorafenib | 90 | - | - | Cell-free assay |
| Multi-Kinase Inhibitor | Sunitinib | 80 | - | - | Cell-free assay |
| Multi-Kinase Inhibitor | Regorafenib | 4.2 | - | - | Cell-free assay |
| Multi-Kinase Inhibitor | Lenvatinib | 4.0 | - | - | Cell-free assay |
| Multi-Kinase Inhibitor | Cabozantinib | 0.035 | - | - | Cell-free assay |
Table 2: Comparative Anti-Proliferative Activity in Cancer Cell Lines
| Compound Class | Representative Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Cell Line | IC₅₀ (µM) |
| Quinoxalinone Derivative | Compound 17b | MCF-7 | 2.3 | Sorafenib | MCF-7 | 3.51 |
| HepG2 | 2.8 | HepG2 | 2.17 | |||
| Quinoxalinone Derivative | Compound 23j | MCF-7 | 10.3 | Sorafenib | MCF-7 | 3.51[1] |
| HepG2 | 6.4 | HepG2 | 2.17[1] | |||
| Quinoxalinone Derivative | Compound 11g | HepG-2 | 4.50 | Sorafenib | HepG-2 | 7.33[4] |
| HCT-116 | 2.40 | HCT-116 | 9.41[4] | |||
| MCF-7 | 5.90 | MCF-7 | 7.23[4] | |||
| Quinoxalinone Derivative | Compound 11d | MDA-MB-231 | 21.68 | Doxorubicin | MDA-MB-231 | - |
| MCF-7 | 35.81 | Sorafenib | MCF-7 | - | ||
| Multi-Kinase Inhibitor | Sorafenib | Various | See above | - | - | - |
| Multi-Kinase Inhibitor | Sunitinib | Various | - | - | - | - |
Kinase Selectivity Profile: A Critical Comparison
A key differentiator for novel inhibitors is their selectivity, which can translate to an improved safety profile. Multi-kinase inhibitors, by design, target a broader range of kinases, which contributes to their efficacy but also to their side effects.
Table 3: Kinase Selectivity Overview
| Compound Class | Representative Compound/Drug | Primary Target | Key Off-Targets | Implications |
| Quinoxalinone Derivative | J46-37 | JNK3 | >50-fold selectivity over DDR1 and EGFR (T790M, L858R) | Potentially fewer side effects related to EGFR and DDR1 inhibition.[5] |
| Multi-Kinase Inhibitor | Sorafenib | VEGFR-2, Raf-1, B-Raf | VEGFR-1, VEGFR-3, PDGFR-β, c-KIT, FLT3, RET | Broad activity, but potential for side effects associated with inhibition of multiple pathways. |
| Multi-Kinase Inhibitor | Sunitinib | VEGFRs, PDGFRs, c-KIT | FLT3, CSF-1R, RET | Effective in various tumors but associated with a range of off-target toxicities. |
In Vivo Efficacy
Preclinical in vivo studies are crucial for validating the therapeutic potential of new drug candidates. While comprehensive in vivo data for many this compound derivatives are still emerging, some studies have shown promising anti-tumor activity in xenograft models.
One study reported that a novel quinoxalinone-based VEGFR-2 inhibitor demonstrated significant tumor growth inhibition in a mouse xenograft model.[6] Further head-to-head in vivo comparisons with standard-of-care drugs are needed to fully assess their comparative efficacy.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for evaluating VEGFR-2 inhibitors.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Quinoxalinone Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel quinoxalinone derivatives against established inhibitors for key kinase targets in cancer therapy. The data presented is compiled from recent preclinical studies and aims to offer a valuable resource for researchers in the field of drug discovery and development.
Comparative Inhibitory Activity of Quinoxalinone Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of new quinoxalinone derivatives against several key kinases implicated in cancer progression, alongside their respective known inhibitors.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound | Target | IC50 (nM) | Known Inhibitor | IC50 (nM) |
| Quinoxalinone Derivative 11g | VEGFR-2 | 750 | Sorafenib | 1290 |
| Quinoxalinone Derivative 23j | VEGFR-2 | 3.7 | Sorafenib | 3.12 |
| Quinoxalinone Derivative 25d | VEGFR-2 | 3.4 | Sorafenib | 2.17 (MCF-7), 3.51 (HepG2) µM |
| Quinoxalinone Derivative 17b | VEGFR-2 | 2.7 | Sorafenib | 3.12 |
| Piperazinylquinoxaline 11 | VEGFR-2 | 190 | Sorafenib | 80 |
ASK1 Inhibitors
Apoptosis Signal-regulating Kinase 1 (ASK1) is a key component of the MAPK signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.
| Compound | Target | IC50 (nM) | Known Inhibitor | IC50 (nM) |
| Quinoxalinone Derivative 26e | ASK1 | 30.17 | GS-4997 | >80% cell survival at 0.4 µM |
Pim-1/2 Kinase Inhibitors
Pim kinases are a family of serine/threonine kinases that play a role in cell cycle progression, survival, and apoptosis. Their overexpression is associated with various cancers.
| Compound | Target | IC50 (nM) | Known Inhibitor | IC50 (nM) |
| Quinoxalinone Derivative 5c | Pim-1 | <1000 | SGI-1776 | Submicromolar |
| Quinoxalinone Derivative 5e | Pim-1 | <1000 | SGI-1776 | Submicromolar |
| Quinoxalinone Derivative 5c | Pim-2 | <1000 | SGI-1776 | Submicromolar |
| Quinoxalinone Derivative 5e | Pim-2 | <1000 | SGI-1776 | Submicromolar |
IKKβ Inhibitors
Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) is a crucial kinase in the NF-κB signaling pathway, which is involved in inflammation, immunity, and cancer. While direct comparative IC50 values between new quinoxalinone derivatives and the known inhibitor BMS-345541 were not available in the reviewed literature, the following data is presented.
| Compound | Target | IC50 (µM) | Known Inhibitor | IC50 (µM) |
| Quinoxaline Urea Analog 84 | IKKβ | Potent inhibition noted | BMS-345541 | 0.3 (IKK-2), 4 (IKK-1) |
| Imidazoquinoxaline 6a | IKKβ | Potent inhibition noted | BMS-345541 | 0.3 (IKK-2), 4 (IKK-1) |
Experimental Protocols
The following are generalized protocols for in vitro kinase inhibition assays based on commonly used methodologies. Specific details may vary between studies.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test quinoxalinone derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to achieve a range of concentrations.
-
Prepare a reaction buffer containing the kinase, a suitable substrate (peptide or protein), and ATP.
-
-
Kinase Reaction :
-
In a microplate, combine the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP (often at a concentration close to the Km for the specific kinase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period.
-
-
Detection :
-
Stop the reaction and measure the kinase activity. Common detection methods include:
-
Radiometric assays : Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™) : Quantifying the amount of ADP produced, which is directly proportional to kinase activity.[1][2][3]
-
Fluorescence-based assays (e.g., TR-FRET) : Using antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the targeted kinases and a general workflow for IC50 determination.
References
- 1. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4-Dihydro-1H-quinoxalin-2-one: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,4-Dihydro-1H-quinoxalin-2-one, a crucial compound in pharmaceutical research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow a strict disposal protocol. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]
I. Hazardous Waste Determination
The first and most critical step in the proper disposal of any chemical is to determine if it is a hazardous waste according to the Resource Conservation and Recovery Act (RCRA). For this compound, this involves evaluating its characteristics:
-
Ignitability: While specific data is not available, the material is a solid with a relatively high melting point, making it unlikely to be ignitable.
-
Corrosivity: No data is available on the pH of this compound in solution.
-
Reactivity: There is no readily available information to suggest that this compound is reactive with water or is otherwise unstable.
-
Toxicity: The compound is known to be harmful if swallowed.[1][2] A Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if it meets the regulatory definition of toxic hazardous waste.
Given the known hazards, it is prudent to manage this compound as a hazardous waste unless a formal hazardous waste determination has been conducted and documented to prove otherwise.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory to prevent exposure:[3][4]
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential. Ensure gloves are inspected for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against splashes and dust.
-
Lab Coat: A standard lab coat should be worn to protect the skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
III. Step-by-Step Disposal Procedure
-
Waste Collection:
-
Carefully sweep up any solid this compound waste. Avoid creating dust.
-
Place the collected waste into a clearly labeled, sealed, and chemically compatible container. The container should be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to prevent the release of material in case of a leak.
-
-
Engage a Licensed Hazardous Waste Disposal Company:
-
Contact a licensed and reputable hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
The disposal company will be responsible for transporting the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
IV. Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, carefully clean up the spill using absorbent materials for liquids or by carefully sweeping up solids. Place all contaminated materials in a sealed container and manage as hazardous waste. Ventilate the area after cleanup is complete.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol [2] |
| Appearance | Solid |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3] |
VI. Disposal Workflow
Caption: Decision-making and operational workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dihydro-1H-quinoxalin-2-one
Essential safety protocols and logistical plans are critical for the safe handling of 3,4-Dihydro-1H-quinoxalin-2-one in a laboratory setting. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step operational procedures, and compliant disposal plans to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount due to the compound's potential health hazards.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, and it is known to cause skin and serious eye irritation. It may also cause respiratory irritation, underscoring the importance of stringent safety measures during its handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on its hazard profile.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[1][2] | Prevents skin contact and irritation.[2] Given the lack of specific breakthrough time data for this compound, it is recommended to consult the glove manufacturer's chemical resistance guide.[3] For incidental splashes, gloves should be removed and replaced immediately.[3] Double gloving is recommended when handling the pure solid. |
| Eye & Face Protection | Chemical safety goggles.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashes or powder aerosolization. | Protects against eye irritation and serious eye damage from splashes or airborne particles. |
| Body Protection | A laboratory coat is mandatory.[4] Consider a chemically resistant apron or coveralls for larger quantities or procedures with a high risk of contamination. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a properly functioning chemical fume hood.[5] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents respiratory tract irritation from inhalation of the powder. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to cleanup.
Caption: A logical workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, followed by chemical safety goggles and the appropriate chemically resistant gloves.
-
Verify Fume Hood: Ensure the chemical fume hood is operational by checking the airflow monitor.[6][7] The sash should be positioned at the recommended working height.[6][7]
-
Prepare Work Area: Designate a specific area within the fume hood for handling the compound.[8] Line the work surface with absorbent bench paper.[8] All necessary equipment and reagents should be placed within the fume hood to minimize reaching in and out.[6]
-
-
Handling:
-
Weighing: All weighing of the solid compound must be performed inside the chemical fume hood to contain any airborne powder.[5] Use a tared container with a lid to transport the powder to the balance if the balance is not located inside the hood.[9]
-
Experimental Procedures: Conduct all manipulations of the compound, including making solutions, within the fume hood.[5] Keep all containers with the compound sealed when not in use.
-
-
Cleanup:
-
Decontamination: After the procedure is complete, decontaminate the work surface by carefully wiping it down with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.
-
Personal Decontamination: Remove gloves and wash hands thoroughly with soap and water after handling the chemical.[10]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, bench paper, and other disposable materials, in a clearly labeled, sealed, and chemically compatible hazardous waste container.[11] The label must include "Hazardous Waste" and the full chemical name.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.[11] Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
Storage and Final Disposal:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
All chemical waste must be disposed of through a licensed hazardous waste disposal facility. Contact your institution's EHS department to arrange for pickup and disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12][13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while minimizing risks and ensuring a safe laboratory environment.
References
- 1. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. mrclab.com [mrclab.com]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. locscientific.com [locscientific.com]
- 7. toptec.pk [toptec.pk]
- 8. safety.duke.edu [safety.duke.edu]
- 9. tmi.utexas.edu [tmi.utexas.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
